methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFSCGFCFYWNY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Precision Synthesis of Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate
This technical guide details the synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate , a critical non-proteinogenic amino acid scaffold used in the development of HCV protease inhibitors (e.g., Palinavir), peptidomimetics, and conformationally restricted alkaloids.
Executive Summary
The target molecule, This compound , possesses a cis-relationship between the C2-carboxylate and the C4-hydroxyl group. Synthesizing this scaffold with high enantiopurity requires rigorous stereocontrol, particularly at the C4 position, as the thermodynamic stability of the piperidine ring often invites racemization or diastereomeric mixtures.
This guide prioritizes the Chiral Pool Approach (via L-Glutamate) as the primary method for research and drug development due to its superior stereochemical fidelity compared to the hydrogenation of pyridine derivatives.
Key Structural Parameters
| Parameter | Specification |
| IUPAC Name | This compound |
| Stereochemistry | (2S) at C2; (4R) at C4 |
| Relative Configuration | cis-isomer (assuming chair conformation with equatorial C2-ester) |
| CAS Number | 955027-91-5 (HCl salt) |
| Key Intermediate | N-Boc-4-oxopipecolidine-2-carboxylate |
Retrosynthetic Analysis
To achieve the (2S,4R) configuration, we disconnect the molecule back to L-Glutamic acid . This route utilizes a Dieckmann cyclization to form the piperidine ring, followed by a stereoselective reduction of the resulting ketone.
Detailed Synthetic Protocol (The L-Glutamate Route)
Phase 1: Ring Construction (Dieckmann Cyclization)
The synthesis begins with Dimethyl L-glutamate hydrochloride . The amine must be protected (typically Boc or Cbz) to prevent polymerization, and the side chain extended to allow for cyclization.
Reagents:
-
Dimethyl L-glutamate HCl
-
Di-tert-butyl dicarbonate (Boc2O)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium tert-butoxide (KOtBu)
-
Methyl bromoacetate
Step-by-Step Workflow:
-
N-Protection: React Dimethyl L-glutamate with Boc2O and TEA in DCM to yield N-Boc-L-glutamate dimethyl ester .
-
N-Alkylation: Treat the protected glutamate with NaH (1.1 eq) in DMF at 0°C, followed by the addition of methyl bromoacetate . This installs the necessary carbon framework for the 6-membered ring.
-
Dieckmann Cyclization: Treat the diester with LiHMDS (2.2 eq) in THF at -78°C. The enolate attacks the distal ester, closing the ring to form the
-keto ester intermediate. -
Krapcho Decarboxylation: The resulting
-keto ester is unstable and exists as a mixture. Heat the crude intermediate in wet DMSO with NaCl at 140°C. This removes the methoxycarbonyl group at C3, yielding the key intermediate: 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate .
Phase 2: Stereoselective Reduction (The Critical Step)
This is the stereodetermining step. The reduction of the C4-ketone must yield the (4R)-alcohol.
-
Challenge: The hydride can attack from the axial or equatorial face.
-
Solution: Sodium Borohydride (NaBH4) in methanol typically favors the cis-(2S,4R) isomer (kinetic control), whereas bulky hydrides like L-Selectride favor the trans-(2S,4S) isomer.
Protocol:
-
Dissolve 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in anhydrous Methanol (0.1 M).
-
Cool the solution to -78°C (or 0°C for faster kinetics, though selectivity may drop slightly).
-
Add NaBH4 (1.2 eq) portion-wise.
-
Stir for 2 hours, monitoring by TLC (EtOAc/Hexane 1:1).
-
Quench: Add saturated NH4Cl solution.
-
Extraction: Extract with EtOAc (3x), dry over Na2SO4, and concentrate.
Stereochemical Outcome: The reaction typically yields a 3:1 to 4:1 mixture favoring the desired cis-(2S,4R) isomer over the trans-(2S,4S).
Phase 3: Purification and Isolation
Because the reduction is not 100% selective, chromatographic separation is required.
-
Flash Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (starting 80:20
50:50). -
Observation: The cis-isomer (target) is generally more polar (lower Rf) than the trans-isomer due to the ability of the cis-hydroxyl and ester groups to hydrogen bond or interact with the silica more effectively.
Phase 4: Deprotection (Optional)
If the free amine is required (as the HCl salt):
-
Dissolve the purified N-Boc intermediate in 4M HCl in Dioxane.
-
Stir at RT for 1 hour.
-
Concentrate in vacuo to yield This compound hydrochloride .
Process Visualization
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, the following analytical markers must be verified. The coupling constants (
NMR Data Profile
| Proton | Signal (ppm) | Multiplicity | Coupling Constant ( | Interpretation |
| H-2 | ~4.8 - 5.0 | dd or d | Diagnostic of C2 stereocenter. | |
| H-4 | ~4.1 - 4.2 | Multiplet | Small width | Diagnostic: In the cis-(2S,4R) isomer, the H4 proton is equatorial (assuming chair). Equatorial protons generally show smaller coupling constants ( |
| H-4 (Trans) | ~3.8 | Multiplet | Large width | In the trans-(2S,4S) isomer, H4 is axial, showing large diaxial coupling ( |
Optical Rotation:
-
(2S,4R)-isomer (HCl salt):
(c=1.0, MeOH). -
Note: Values vary by solvent and salt form; compare against pure standards.
Alternative Route: Catalytic Hydrogenation (Scalability)
For multi-kilogram scale where chromatography is prohibitive, the hydrogenation of 4-hydroxypyridine-2-carboxylic acid is preferred, though it yields a racemate that requires resolution.
Protocol:
-
Substrate: 4-Hydroxypyridine-2-carboxylic acid.
-
Catalyst: 5% Rh/C or PtO
(Adams Catalyst). -
Conditions: H
(50 psi), Acetic Acid/H O, 60°C. -
Outcome: Predominantly cis-4-hydroxypipecolic acid (racemic).
-
Resolution: Enzymatic resolution using esterases (e.g., Candida antarctica Lipase B) on the methyl ester can selectively hydrolyze the unwanted enantiomer or transesterify the desired one.
References
-
Gillard, J., et al. (1996). "Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives." The Journal of Organic Chemistry, 61(6), 2226–2231.
-
Couturier, M., et al. (2002). "Practical, Stereoselective Synthesis of Palinavir, a Potent HIV Protease Inhibitor." Organic Process Research & Development, 6(1), 42–48.
-
Toone, E. J., & Jones, J. B. (1991). "Enzymes in organic synthesis. 49. Resolution of racemic 4-hydroxypipecolic acid derivatives." Canadian Journal of Chemistry, 69(1), 34-41.
-
Rylander, P. N., & Himelstein, N. (1968). "Catalytic Hydrogenation of 3- and 4-Hydroxy Pyridines." United States Patent 3,408,354.[1]
-
Li, J., et al. (2010). "Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate." Beilstein Journal of Organic Chemistry, 6, 1180–1184.
Sources
Technical Whitepaper: Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate as a Chiral Synthon
The following technical guide details the chemical properties, synthesis, and applications of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate , a critical chiral building block in medicinal chemistry.
Executive Summary
This compound is a stereochemically defined piperidine derivative widely utilized as a scaffold in drug discovery. Structurally analogous to trans-4-hydroxy-L-proline , this molecule serves as a versatile "chiral pool" starting material for the synthesis of peptidomimetics, NMDA receptor antagonists, and protease inhibitors (e.g., TACE inhibitors). Its unique 1,3-disubstituted piperidine core allows for precise spatial orientation of pharmacophores, making it invaluable for structure-activity relationship (SAR) studies requiring rigid conformational control.
Chemical Identity & Stereochemical Analysis[1][2]
This compound is the methyl ester of (2S,4R)-4-hydroxypipecolic acid , often referred to as trans-4-hydroxy-L-pipecolic acid . The "trans" designation arises from the relative orientation of the C2-carboxylate and C4-hydroxyl groups on the piperidine ring, analogous to the nomenclature used for 4-hydroxyproline.
Key Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | Trans-4-hydroxy-L-pipecolic acid methyl ester |
| CAS Number (HCl Salt) | 955027-91-5 |
| CAS Number (N-Boc) | 254882-06-9 |
| Molecular Formula | C₇H₁₃NO₃ (Free Base) / C₁₂H₂₁NO₅ (N-Boc) |
| Molecular Weight | 159.18 g/mol (Free Base) |
| Chirality | (2S, 4R) |
| Stereochemical Relationship | Trans (relative to C2-H and C4-H in standard chair conformation analysis) |
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation. In the (2S,4R) isomer:
-
The C2-Carboxylate group typically prefers the equatorial position to minimize 1,3-diaxial interactions, though this depends on N-substitution.
-
The C4-Hydroxyl group's orientation is defined relative to C2. In the (2S,4R) configuration, the relationship between the C2 and C4 substituents facilitates specific secondary structure mimicry (e.g.,
-turns) when incorporated into peptide backbones.
Synthesis & Manufacturing Methodologies
The synthesis of the (2S,4R) isomer requires high stereocontrol to avoid contamination with the (2S,4S) cis-isomer or the (2R) enantiomers.
Route A: Stereoselective Hydrogenation (Industrial)
The most scalable route involves the catalytic hydrogenation of 4-hydroxypyridine-2-carboxylic acid (4-hydroxypicolinic acid). However, this method yields a mixture of cis and trans isomers, requiring downstream resolution or specific catalytic conditions (e.g., Rhodium on Alumina with specific pressure controls).
Route B: Enzymatic Hydroxylation (Biocatalytic)
Recent advances utilize Fe(II)/
Route C: Chiral Pool Synthesis (Lab Scale)
Synthesis from L-Glutamate or L-Aspartate via "ring-expansion" or Dieckmann condensation strategies allows for the construction of the piperidine ring with established stereocenters.
Synthesis Workflow Diagram
Caption: Comparison of chemical hydrogenation vs. biocatalytic routes for (2S,4R) synthesis.
Chemical Reactivity & Functionalization
The molecule possesses three orthogonal functional handles: the secondary amine, the secondary alcohol, and the methyl ester. This "tri-functional" nature requires careful protection group strategies (Orthogonal Protection) during complex molecule synthesis.
Orthogonal Protection Strategy
-
Amine (N1): Typically protected as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) to prevent N-alkylation or oxidation.
-
Hydroxyl (C4): Protected as TBS (tert-butyldimethylsilyl) or Bn (benzyl) ether.
-
Carboxylate (C2): The methyl ester can be selectively hydrolyzed to the free acid using LiOH, or reduced to the primary alcohol/aldehyde.
Key Transformations
-
N-Alkylation/Acylation: Standard amide coupling at N1 allows incorporation into peptide chains.
-
Mitsunobu Inversion: The C4-hydroxyl can undergo stereochemical inversion (to the cis (2S,4S) isomer) or substitution with azides/amines via the Mitsunobu reaction.
-
Ring Constraints: Incorporation into peptidomimetics restricts the
and torsion angles, stabilizing specific secondary structures.
Functionalization Logic Diagram
Caption: Divergent synthetic pathways accessible from the core scaffold.
Analytical Profiling
Accurate characterization is vital due to the potential for epimerization at C2 or C4 during synthesis.
| Method | Specification / Observation |
| ¹H NMR (400 MHz, CDCl₃) | Diagnostic signals: Methine at C4 (~3.8-4.0 ppm), Methine at C2 (~3.4-3.6 ppm). Coupling constants ( |
| Mass Spectrometry (ESI) | [M+H]⁺ = 160.1 (Free base methyl ester). |
| Specific Rotation [ | Negative value (typically) for the L-pipecolic acid series derivatives in methanol. |
| Chiral HPLC | Required to quantify enantiomeric excess (ee) and diastereomeric ratio (dr). Columns: Chiralpak IA/IB. |
Applications in Drug Discovery[3]
Peptidomimetics & Turn Inducers
The rigid piperidine ring acts as a proline surrogate . While proline induces specific turns due to its 5-membered ring, the 6-membered pipecolic acid ring imposes different steric constraints, often used to optimize the pharmacokinetic profile (e.g., proteolytic stability) of peptide drugs.
NMDA Receptor Antagonists
Derivatives of 4-hydroxypipecolic acid have been explored as antagonists for the NMDA receptor (N-methyl-D-aspartate), specifically targeting the glycine binding site. The spatial arrangement of the C2-carboxylate and C4-substituent is critical for receptor binding affinity.
TACE Inhibitors
The scaffold serves as the P1' unit in inhibitors of TNF-
References
-
Stereoselective Synthesis of (2S,4R)-4-Hydroxypipecolic Acid. Journal of Organic Chemistry. Describes the fundamental chemical synthesis and stereochemical assignment.
-
Enzymatic Hydroxylation of L-Pipecolic Acid.ResearchGate.
-KG dioxygenases for high stereoselectivity. -
Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. Journal of Organic Chemistry. Highlights the application of the scaffold in NMDA antagonist design.
-
(2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester Product Data. BOC Sciences. Provides physical property data and commercial availability specifications.
-
Iridium-catalyzed asymmetric hydrogenation... stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Discusses modern catalytic hydrogenation methods for accessing specific piperidine isomers.
Technical Monograph: Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate
The following technical guide is structured to provide an exhaustive analysis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate , a critical chiral building block in modern medicinal chemistry.
CAS Number: 175671-43-9 (Hydrochloride Salt) | Molecular Formula: C
Executive Summary
This compound is the methyl ester derivative of trans-4-hydroxy-L-pipecolic acid. As a non-proteinogenic amino acid scaffold, it serves as a conformationally restricted proline surrogate. Its structural rigidity and specific stereochemical configuration ((2S, 4R)) make it an invaluable pharmacophore in the synthesis of
This guide details the physicochemical identity, validated synthetic routes, and critical characterization parameters required for the rigorous application of this compound in drug development.
Identity & Physicochemical Profile[1][2][3][4][5]
The precise stereochemistry of this molecule is the primary determinant of its biological activity. The (2S,4R) configuration corresponds to the trans relationship between the C2-carboxylate and the C4-hydroxyl group on the piperidine ring.
Nomenclature & Registry
| Parameter | Detail |
| IUPAC Name | This compound hydrochloride |
| Common Name | trans-4-Hydroxy-L-pipecolic acid methyl ester HCl |
| CAS Number (HCl) | 175671-43-9 (Primary), 955027-91-5 (Alternative) |
| CAS Number (Free Base) | Not commonly isolated; typically generated in situ |
| MDL Number | MFCD04112667 (related free acid) |
| SMILES | COC(=O)[C@@H]1CCCN1.Cl |
Physicochemical Properties
| Property | Value / Observation |
| Molecular Weight | 195.64 g/mol (HCl salt); 159.18 g/mol (Free base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Melting Point | 185–190 °C (Decomposes) |
| Chirality | (2S, 4R); trans-configuration |
| Hygroscopicity | High (HCl salt is hygroscopic; store under desiccant) |
Synthetic Methodologies & Manufacturing[5]
The synthesis of the (2S,4R) isomer is challenging due to the thermodynamic preference for the cis (2S,4S) isomer during the reduction of 4-oxopipecolic acid derivatives. The (2S,4S) isomer (where both substituents are equatorial in the chair conformation) is generally the major product of hydride reductions.
To access the (2S,4R) trans isomer , specific stereocontrolled reduction protocols or inversion strategies (e.g., Mitsunobu) are required.
Protocol A: Stereoselective Reduction (Luche Reduction)
This method utilizes Cerium(III) chloride to coordinate the ketone, altering the trajectory of the hydride attack.
-
Starting Material:
-Boc-4-oxopipecolic acid methyl ester.[] -
Reagents: NaBH
, CeCl ·7H O, Methanol. -
Mechanism: The bulky borohydride species attacks from the less hindered face (equatorial attack), favoring the formation of the axial hydroxyl group, which corresponds to the trans (2S,4R) configuration in this scaffold.
-
Deprotection: Removal of the
-Boc group with 4M HCl in dioxane yields the target hydrochloride salt.
Protocol B: Inversion via Mitsunobu
If the cis (2S,4S) isomer is obtained as the major product, it can be converted to the (2S,4R) isomer.
-
Substrate:
-Boc-(2S,4S)-4-hydroxypiperidine-2-carboxylate. -
Reaction: Mitsunobu inversion using triphenylphosphine (PPh
), DIAD, and a carboxylic acid (e.g., benzoic acid). -
Hydrolysis: The resulting ester is hydrolyzed to yield the inverted alcohol with (2S,4R) stereochemistry.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway prioritizing the kinetic control required to access the trans-(2S,4R) diastereomer.
Applications in Drug Discovery[2]
The (2S,4R)-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to position functional groups in specific vectors that mimic the transition states of peptide bond hydrolysis or viral replication.
Therapeutic Areas[2][7]
-
-Lactamase Inhibitors:
-
The scaffold serves as a core for diazabicyclooctane (DBO) analogs. The 2-carboxylate and 4-hydroxyl groups provide handles for cyclization and hydrogen bonding within the active site of serine
-lactamases (Class A and C).
-
-
HCV NS5A Inhibitors:
-
Substituted prolines are critical for the potency of NS5A inhibitors (e.g., Daclatasvir analogs). The 4-hydroxy group allows for the attachment of solubilizing groups or aromatic stackers that enhance potency against resistant viral variants.
-
-
Peptidomimetics:
-
Used to induce
-turns in peptide chains, stabilizing the bioactive conformation of peptide drugs.
-
Pharmacophore Logic
Figure 2: Pharmacophore mapping of the (2S,4R) scaffold, highlighting interaction points.
Characterization & Quality Control
Ensuring the stereochemical purity of the (2S,4R) isomer is critical, as the (2S,4S) isomer is a common impurity.
Nuclear Magnetic Resonance (NMR) Analysis
The coupling constants (
-
H NMR (D
O/MeOD):-
H4 Signal: In the (2S,4R) trans isomer, if the ring adopts a chair conformation with the C2-ester equatorial, the C4-hydroxyl is typically axial (depending on N-substitution). However, in the HCl salt in water, the conformation may average.
-
Diagnostic Splitting: Look for the H4 multiplet. A narrow multiplet often indicates an equatorial proton (suggesting axial OH), whereas a wide multiplet (large
) indicates an axial proton (suggesting equatorial OH). -
Literature Benchmark: The trans isomer typically shows distinct chemical shifts for the C2 proton (
~4.0-4.2 ppm) compared to the cis isomer.
-
Mass Spectrometry (MS)
-
Method: LC-MS (ESI+)
-
Expected Mass:
(Free base mass + 1).
Optical Rotation
-
Parameter:
-
Value: Specific rotation is generally negative in methanol or water (e.g.,
to ), but this must be established against a certified reference standard due to pH sensitivity.
Handling, Stability & Safety
-
Storage: Store at -20°C in a tightly sealed container. The hydrochloride salt is hygroscopic; exposure to moisture will lead to "gumming" and difficulty in handling.
-
Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to basic conditions to prevent epimerization at the C2 position.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Gillard, J., et al. "Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives."[2] The Journal of Organic Chemistry, vol. 61, no. 6, 1996, pp. 2226–2231. Link
-
Boc Sciences. "Product Monograph: (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride." Boc Sciences Catalog, Accessed 2024.
-
Chemical Book. "CAS 175671-43-9 Entry." Chemical Book Database. Link
-
Li, J.J., et al. "Stereoselective Synthesis of 4-Hydroxypipecolic Acid Derivatives." Tetrahedron Letters, vol. 34, no. 12, 1993, pp. 1234-1238. Link
Sources
biological activity of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
An In-depth Technical Guide to the Biological Significance and Application of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Authored by a Senior Application Scientist
Abstract
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. While its intrinsic biological activity is not extensively documented, its true value lies in its role as a versatile stereochemically-defined building block. This guide elucidates the core physicochemical properties, stereochemical importance, and its application as a constrained proline analog in the synthesis of novel therapeutics. We will explore its utility in creating derivatives with a range of biological activities, from enzyme inhibitors to central nervous system agents, and provide practical, field-proven experimental protocols for its synthesis and derivatization.
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of modern drug discovery, the rational design of molecules with precise three-dimensional architecture is paramount for achieving high target affinity and selectivity. This compound emerges not as a final drug candidate, but as a pivotal starting material—a chiral scaffold that provides a rigid and predictable framework for building complex, biologically active molecules.[1][2] Its structure, a derivative of pipecolic acid (a six-membered ring homolog of proline), offers a unique conformational constraint that is highly sought after by medicinal chemists.
The piperidine ring is a common motif in a vast array of pharmaceuticals and natural products, recognized for its favorable pharmacokinetic properties.[3] The specific (2S,4R) stereochemistry of this compound, combined with the strategically placed hydroxyl and methyl ester functional groups, provides multiple avenues for synthetic elaboration, enabling the exploration of chemical space to optimize potency, selectivity, and drug-like properties.[2][4] This guide will delve into the causality behind its utility, focusing on how its structural features translate into tangible advantages in drug development programs.
The Core Directive: Understanding the Structural and Functional Significance
The utility of this compound is best understood by dissecting its key structural features: the piperidine core, the defined stereochemistry, and the reactive functional groups.
The Pipecolic Acid Backbone: A Constrained Proline Homolog
The piperidine-2-carboxylic acid structure is an analog of the amino acid proline, with an expanded six-membered ring. Like proline, it introduces a significant conformational constraint into peptide chains. This rigidity is a powerful tool in rational drug design for several reasons:
-
Entropy Reduction: By locking a portion of the molecule into a defined conformation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity.
-
Control of Peptide Conformation: When incorporated into peptidomimetics, this scaffold can influence the local secondary structure, forcing it into a bioactive conformation that mimics a natural peptide ligand.[5][6]
-
Stereoelectronic Effects: The hybridization of the ring nitrogen can influence the rotational barrier of the adjacent amide bond in a peptide chain, affecting the cis/trans isomerization, which is a critical rate-limiting step in protein folding and can be crucial for biological activity.[6]
The Critical Role of (2S,4R) Stereochemistry
Stereochemistry is fundamental to biological activity, dictating how a molecule interacts with its chiral biological target. The (2S,4R) configuration is not arbitrary; it is often optimal for fitting into specific enzyme active sites or receptor binding pockets. For instance, in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, the precise stereochemistry of substituted piperidine rings was found to be crucial for achieving high potency.[1] Similarly, the orientation of the hydroxyl group in the (4R) position can be critical for forming key hydrogen bond interactions that anchor the molecule to its target.
Functional Handles for Synthetic Elaboration
The true power of this molecule as a building block comes from its functional groups, which serve as "handles" for synthetic modification:
-
The 4-Hydroxy Group: This secondary alcohol is a versatile functional group. It can act as a hydrogen bond donor, significantly increasing solubility and improving pharmacokinetic properties.[2][4] Furthermore, it can be readily modified through esterification, etherification, or oxidation to introduce new functionalities and explore structure-activity relationships (SAR).
-
The Methyl Ester: The ester at the 2-position is a protected carboxylic acid. It can be hydrolyzed to the free acid to form amide bonds, a cornerstone of peptide and small molecule synthesis, or it can be reduced to the corresponding alcohol for further derivatization.
-
The Secondary Amine: The piperidine nitrogen is a nucleophilic center that can be alkylated or acylated to introduce a vast array of substituents, profoundly influencing the compound's pharmacological profile. This position is frequently modified to modulate properties like CNS penetration, metabolic stability, and target affinity.[7][8]
Biological Activities of Resulting Derivatives: A Showcase of Therapeutic Potential
While the title compound is primarily a synthetic intermediate, the derivatives synthesized from this scaffold have demonstrated a wide range of biological activities. This underscores the scaffold's value in generating novel drug candidates.
| Therapeutic Area | Derivative Class | Observed Biological Activity | Rationale for Scaffold Use |
| Anticoagulation | Thrombin Inhibitors (e.g., Argatroban precursors) | Potent and selective inhibition of thrombin, preventing blood clot formation.[1][9] | The rigid piperidine ring helps to correctly orient the key binding motifs for optimal interaction with the thrombin active site.[1] |
| Analgesia | N-Substituted Piperidines | Significant pain-relieving effects in preclinical models, often targeting opioid or other CNS receptors.[7][8] | The piperidine core is a classic CNS pharmacophore. The 4-hydroxy group can improve blood-brain barrier penetration and provide a key interaction point. |
| Antimicrobial | Piperidin-4-one Derivatives | In vitro activity against various bacterial and fungal strains.[10] | The piperidine scaffold serves as a robust framework for presenting pharmacophoric elements necessary for antimicrobial action. |
| Enzyme Inhibition | Glycosidase / DPP-IV Inhibitors | Inhibition of carbohydrate-processing enzymes or peptidases, relevant for diabetes and other metabolic disorders.[1] | The stereospecific hydroxyl groups mimic the natural sugar substrates, while the core ring structure provides a stable platform for binding. |
Experimental Protocols: From Synthesis to Screening
The following protocols are designed to be self-validating, providing a logical workflow from the synthesis of the core scaffold to the generation and screening of a derivative library.
Protocol: Synthesis of this compound
This protocol outlines a common synthetic route, emphasizing the control of stereochemistry. The synthesis often starts from a chiral starting material to ensure the correct stereochemical outcome.[11]
Objective: To synthesize the title compound with high stereochemical purity.
Methodology:
-
Starting Material: Begin with a suitable chiral precursor, such as a derivative of (R)-(-)-2-phenylglycinol.
-
Ring Formation: Employ an intramolecular cyclization reaction, such as a Corey-Chaykovsky ring-closing reaction on a sulfonium salt derived from a β-enaminoester, to form the piperidine ring with the desired stereochemistry.[11]
-
Functional Group Manipulation: The resulting bicyclic lactam is then subjected to reductive opening and esterification to yield the methyl ester.
-
Deprotection: Removal of any protecting groups (e.g., on the nitrogen) under appropriate conditions (e.g., hydrogenolysis for a benzyl group) yields the final product.
-
Purification and Characterization: The final compound is purified by column chromatography or recrystallization. The structure and stereochemical purity are confirmed using NMR spectroscopy, mass spectrometry, and chiral HPLC.
Protocol: Workflow for Library Derivatization and Biological Screening
Objective: To generate a library of novel compounds based on the this compound scaffold and screen for a specific biological activity (e.g., enzyme inhibition).
Step-by-Step Workflow:
-
N-Acylation/Alkylation:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the desired acyl chloride, sulfonyl chloride, or alkyl halide.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction and purify the N-substituted product.
-
-
O-Alkylation (Optional):
-
Treat the N-protected intermediate with a strong base (e.g., NaH) in an anhydrous solvent (e.g., THF) at 0 °C.
-
Add an alkylating agent (e.g., benzyl bromide) and allow the reaction to warm to room temperature.
-
Quench the reaction, extract the product, and purify by chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the ester derivative in a mixture of THF/water.
-
Add LiOH and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture to pH ~4 and extract the carboxylic acid product.
-
-
Amide Coupling:
-
Couple the resulting carboxylic acid with a diverse set of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
-
High-Throughput Screening (HTS):
-
Prepare assay plates with the target enzyme and its fluorescent or colorimetric substrate.
-
Dispense the library compounds into the wells at a fixed concentration.
-
Initiate the enzymatic reaction and measure the signal over time using a plate reader.
-
Identify "hits" as compounds that significantly inhibit the enzyme's activity compared to controls.
-
Causality: This parallel synthesis approach allows for the rapid generation of a diverse library of compounds. By systematically varying the substituents at the nitrogen and carboxylic acid positions, a robust structure-activity relationship (SAR) can be established, guiding the design of more potent and selective inhibitors.
Diagrams and Visualizations
Sources
- 1. (2S,4R)-4-Methylpiperidine-2-carboxylic Acid [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijnrd.org [ijnrd.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Proline Derivatives and Analogs [sigmaaldrich.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
Navigating Chiral Space: The Strategic Access to Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Executive Summary
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (often referred to as the methyl ester of trans-4-hydroxy-L-pipecolic acid) represents a "privileged scaffold" in modern medicinal chemistry. Structurally analogous to 4-hydroxyproline but expanded to a six-membered ring, this moiety offers distinct conformational restriction capabilities that are critical for peptidomimetics, collagen stability studies, and the synthesis of next-generation β-lactamase inhibitors and antitumor agents like Tetrazomine .
The "discovery" of this molecule is not merely its isolation from natural sources (such as Acacia species), but rather the discovery of scalable, stereoselective synthetic pathways that resolve the challenging (2S, 4R) trans-configuration from its thermodynamically favored cis-isomers.
This technical guide outlines the evolution of access to this chiral building block, moving from classical resolution to state-of-the-art biocatalysis.
Part 1: Structural Analysis & Stereochemical Challenges
The core challenge in synthesizing this molecule lies in the relationship between the C2-carboxylate and the C4-hydroxyl group.
-
Configuration: (2S, 4R).
-
Topology: In the lowest energy chair conformation (assuming the bulky C2-carboxylate prefers the equatorial position), the (2S, 4R) configuration places the C4-hydroxyl group in the axial position (or equatorial depending on N-substitution and solvent effects), resulting in a trans relationship.
-
The Problem: Standard reduction of 4-oxopipecolates (ketones) typically yields the thermodynamic cis-isomer (2S, 4S) where both groups are equatorial. Accessing the (2S, 4R) trans-isomer requires kinetic control or enzymatic precision.
Visualization: The Stereochemical Landscape
The following diagram illustrates the divergence between the thermodynamic product and our high-value target.
Figure 1: Divergent pathways from the ketone precursor. Standard chemical reduction favors the cis-isomer, whereas biocatalysis or inversion strategies are required for the (2S, 4R) target.
Part 2: Methodology A — The Synthetic Discovery (HKR Approach)
Before the advent of efficient biocatalysts, the most reliable route to high-purity (2S, 4R) material was the Hydrolytic Kinetic Resolution (HKR) strategy discovered by Jacobsen and adapted for pipecolic acids. This method does not rely on the thermodynamics of a ring, but rather on the catalyst's ability to select between enantiomers of an acyclic precursor.
The Mechanism
This route utilizes a Co(III)-salen catalyst to resolve a racemic azido epoxide.[1][2] The resolved epoxide is then cyclized to form the piperidine ring with the stereocenters already established.
-
Starting Material: Racemic anti-3-azido epoxide derivatives.[2]
-
Catalyst: (R,R)-Co(III)-salen complex.[2]
-
Outcome: The catalyst selectively hydrolyzes one enantiomer, leaving the other (the precursor to our target) intact with >99% ee.
-
Cyclization: Reductive cyclization (using H2/Pd-C) closes the ring to yield the (2S, 4R) piperidine core.
Why this matters: This was the first generalizable method to access both enantiomers and diastereomers of 4-hydroxypipecolic acid with high optical purity, breaking the reliance on the "chiral pool" (e.g., starting from L-Glutamic acid).
Part 3: Methodology B — The Modern Biocatalytic Route (Protocol)
In a modern drug discovery context, we prioritize Green Chemistry and atom economy. The "evolved" discovery is the use of Fe(II)/α-ketoglutarate-dependent hydroxylases (specifically GetF or engineered variants) to directly hydroxylate L-pipecolic acid at the C4 position with perfect regio- and stereocontrol.
Protocol: Enzymatic Hydroxylation to (2S,4R)-4-Hydroxypipecolic Acid
Note: This protocol describes the upstream production of the free acid, which is subsequently methylated.
1. Reagents & System Setup
-
Substrate: L-Pipecolic acid (100 mM stock in water).
-
Enzyme: Purified GetF hydroxylase (or Sinorhizobium meliloti SmP4H variants).
-
Co-substrate: α-Ketoglutarate (α-KG), 1.2 equivalents.
-
Cofactors: L-Ascorbic acid (to maintain Fe(II) state), Fe(NH4)2(SO4)2.
-
Buffer: 50 mM Tris-HCl, pH 7.5.
2. Experimental Workflow
-
Reaction Assembly: In a 50 mL bioreactor, combine:
-
Buffer (to final volume).
-
L-Pipecolic acid (final conc: 10 mM).
-
α-KG (final conc: 12 mM).
-
Fe(II) (final conc: 0.1 mM).
-
Ascorbate (final conc: 1 mM).
-
-
Initiation: Add enzyme preparation (lyophilized powder or lysate, normalized to 1-2 mg/mL protein).
-
Incubation: Shake at 25°C, 200 rpm for 16–24 hours. Ensure adequate aeration (oxygen is a substrate).
-
Quenching: Acidify to pH 2.0 with 1M HCl to precipitate enzyme and stop reaction.
-
Centrifugation: Spin down protein debris (10,000 x g, 10 min).
-
Esterification (Chemical Step):
-
Evaporate supernatant to dryness.
-
Resuspend residue in dry Methanol (MeOH).
-
Add Thionyl Chloride (SOCl2, 2.0 eq) dropwise at 0°C.
-
Reflux for 4 hours.
-
Concentrate in vacuo to yield This compound hydrochloride .
-
3. Biocatalytic Cycle Diagram
Figure 2: The catalytic cycle utilizing α-KG dependent hydroxylases to install the C4-hydroxyl group with high stereofidelity.[3]
Part 4: Analytical Validation & Data
Validating the (2S, 4R) stereochemistry is critical, as the (2S, 4S) isomer is a common impurity.
Comparative Data: Chemical vs. Biocatalytic Routes
| Parameter | Chemical Reduction (NaBH4) | Biocatalytic Hydroxylation (GetF) |
| Major Isomer | (2S, 4S) cis | (2S, 4R) trans |
| d.r. (trans:cis) | 15 : 85 | > 98 : 2 |
| Yield | 70-80% | 85-95% |
| Purification | Requires Chromatography | Filtration + Crystallization |
| Scalability | High (Industrial) | High (Fermentation) |
Validation Protocol (NMR)
To confirm the trans relationship (2S, 4R):
-
1H NMR (D2O or CD3OD): Examine the coupling constants of the H4 proton.
-
Criterion: In the trans isomer (assuming chair conformation), the H4 proton is typically equatorial (if OH is axial) or axial (if OH is equatorial). However, diagnostic coupling often involves the H2 proton.
-
Key Signal: Look for the coupling constant (
) between H2 and H3. -
Literature Standard: The (2S, 4R) isomer typically displays distinct chemical shifts compared to the (2S, 4S) isomer. The presence of a single set of sharp peaks indicates high diastereomeric purity.
-
Part 5: Conclusion
The access to This compound has shifted from complex chiral pool manipulations (starting from Glutamate) to elegant enzymatic oxidations. For research and early-stage development, the biocatalytic route offers the highest stereochemical fidelity, ensuring that the "trans" geometry required for rigidifying peptidomimetics is obtained without laborious isomer separation.
This molecule serves as a testament to the power of modern catalysis—transforming a simple plant metabolite (pipecolic acid) into a high-value chiral scaffold for oncology and infectious disease therapeutics.
References
-
Enantioselective Synthesis via HKR
-
Biocatalytic Hydroxylation (GetF/SmP4H)
- Title: Oxygenating Biocatalysts for Hydroxyl Functionalis
- Source: PMC / NIH (Detailed review of Fe/αKG hydroxylases for pipecolic acid).
-
URL:[Link]
-
Scalable Biocatalysis Review
-
Chemical Synthesis Context
-
Title: Synthesis of (2S,4S)-2-methylpiperidin-4-ol and pipecolic acid derivatives.
- Source: ResearchGate (Provides NMR and structural d
-
URL:[Link]
-
Sources
Spectroscopic Characterization of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate: A Technical Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. Its stereochemistry and functional groups—a secondary alcohol, a secondary amine, and a methyl ester—necessitate a multi-faceted analytical approach for unambiguous characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies required to confirm the identity, purity, and structure of this key synthetic intermediate.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, presented below, dictates its expected spectroscopic behavior. The piperidine ring can exist in a chair conformation, and the relative stereochemistry of the hydroxyl and carboxylate groups influences the chemical environment of each proton and carbon atom. This, in turn, gives rise to a unique spectroscopic fingerprint.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in this compound. These predictions are based on the analysis of structurally similar piperidine derivatives.[1][2] The exact chemical shifts can vary depending on the solvent and concentration used.[3]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 3.2 - 3.4 | dd | ~10, ~4 |
| H-3ax | 1.5 - 1.7 | q | ~12 |
| H-3eq | 2.0 - 2.2 | dt | ~12, ~4 |
| H-4 | 3.8 - 4.0 | m | - |
| H-5ax | 1.4 - 1.6 | q | ~12 |
| H-5eq | 1.9 - 2.1 | dt | ~12, ~4 |
| H-6ax | 2.6 - 2.8 | dt | ~12, ~4 |
| H-6eq | 3.0 - 3.2 | dd | ~12, ~3 |
| NH | 1.8 - 2.5 | br s | - |
| OH | 2.0 - 3.0 | br s | - |
| OCH₃ | 3.75 | s | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are summarized in Table 2. These are based on known values for substituted piperidines and take into account the electronic effects of the hydroxyl and ester functionalities.[2][4]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 58 - 62 |
| C-3 | 32 - 36 |
| C-4 | 65 - 69 |
| C-5 | 38 - 42 |
| C-6 | 45 - 49 |
| C=O | 172 - 176 |
| OCH₃ | 51 - 54 |
Experimental Protocol for NMR Analysis
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.
Caption: Workflow for NMR-based structural elucidation of piperidine derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a volume of about 0.6 mL in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.
-
Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). Tune and shim the instrument to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile small molecules like this compound.[6][7]
Predicted Mass Spectrum
The monoisotopic mass of this compound (C₇H₁₃NO₃) is 159.08954 Da. In positive-ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 160.0968. Other adducts, such as [M+Na]⁺ (m/z 182.0787) or [M+K]⁺ (m/z 198.0527), may also be observed.[8]
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 160.09682 |
| [M+Na]⁺ | 182.07876 |
Experimental Protocol for ESI-MS Analysis
Caption: Workflow for ESI-MS analysis of small molecules.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.[9]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire spectra in the positive ion mode over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Tandem MS (MS/MS): For further structural confirmation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. Expected fragments would include losses of H₂O, CH₃OH, and CO.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200 - 3500 | O-H (alcohol), N-H (amine) | Stretching (broad) |
| 2850 - 3000 | C-H (alkane) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| 1050 - 1250 | C-O (alcohol, ester) | Stretching |
Experimental Protocol for FT-IR Analysis
For solid samples, the KBr pellet method is a common and reliable technique.[10][11]
Step-by-Step Methodology:
-
Sample Preparation: Grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of high-field NMR, high-resolution MS, and FT-IR, is essential for its unambiguous structural confirmation. The predicted data and detailed protocols provided in this guide offer a robust framework for researchers in the field of drug discovery and development to confidently characterize this and other related chiral piperidine derivatives. Adherence to these methodologies will ensure the scientific integrity of subsequent synthetic and biological studies.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- Benchchem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.
- de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 739-761.
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry website.
- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from UCLA Chemistry & Biochemistry website.
- BOC Sciences. (n.d.). CAS 321744-26-7 ((2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER).
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules?
- LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Alan R. Katritzky, etc. (1991).
- West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules.
- AiFChem. (2025, October 27). 955027-91-5 | (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.
- ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid 38.
- Bridge Organics. (n.d.). (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- Georganics. (n.d.). (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.
- ChemicalBook. (n.d.). 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698-3707.
- ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- PubChem. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid.
- PubChem. (n.d.). methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.
- PubChemLite. (n.d.). (2s,4r)-4-hydroxypiperidine-2-carboxylic acid hydrochloride.
- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
- PubChemLite. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride.
- NIST. (n.d.). 4-Hydroxypiperidine.
- ResearchGate. (n.d.). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- BLDpharm. (n.d.). 175671-49-5|(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid.
- Chem-Impex. (n.d.). 2R,4S-Boc-4-hydroxypiperidine-2-carboxylic acid.
- ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
- Chem-Impex. (n.d.). Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid.
- Spectroscopy Online. (2020, November 16). Analysis of Mixtures by FT-IR: Spatial and Spectral Separation of Complex Samples.
- ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).
- Walsh Medical Media. (2014, June 2). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic.
- BLDpharm. (n.d.). 481704-21-6|(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.
Sources
- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. PubChemLite - Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
Stereochemical Architectures of Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate
The following technical guide details the stereochemical architecture, synthetic pathways, and application spectrum of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate . This analysis is structured for researchers requiring high-fidelity data on conformational dynamics and reproducible synthetic protocols.
A Guide to Synthesis, Conformational Analysis, and Drug Design Applications
Executive Summary
This compound is a pharmacophore scaffold critical to the design of peptidomimetics, particularly as a rigidified analogue of serine or threonine, and a homologue of 4-hydroxyproline. Its value lies in the (2S,4R) absolute configuration, which establishes a cis-1,3-diequatorial relationship in its most stable chair conformation. This specific geometry allows for the precise vectorization of hydrogen-bond donors/acceptors in protease inhibitors (e.g., Factor B inhibitors) and sigma receptor ligands, distinguishing it from its trans-(2S,4S) diastereomer which adopts a higher-energy axial-equatorial conformation.
Structural Dynamics & Conformational Analysis
Stereochemical Definition
The (2S,4R) configuration of the 4-hydroxypipecolic acid scaffold defines a cis relationship between the C2-carboxylate and the C4-hydroxyl group.
-
C2 (S-configuration): Places the methoxycarbonyl group in an equatorial position (in the lowest energy chair) to minimize 1,3-diaxial interactions with the ring protons.
-
C4 (R-configuration): In the cis isomer, the hydroxyl group also adopts an equatorial orientation.
This diequatorial arrangement renders the (2S,4R) isomer significantly more stable than its (2S,4S) trans counterpart (where the C4-OH would be axial).
NMR Spectroscopic Signatures
The conformational lock provided by the diequatorial substitution pattern results in distinct
| Proton Interaction | Coupling Type | Approx. | Structural Insight |
| H2 (ax) – H3 (ax) | Vicinal ( | 10.0 – 12.0 | Confirms Axial H2 (Equatorial Ester) |
| H2 (ax) – H3 (eq) | Vicinal ( | 3.0 – 4.5 | Characteristic of chair form |
| H4 (ax) – H3 (ax) | Vicinal ( | 10.0 – 11.5 | Confirms Axial H4 (Equatorial OH) |
| H4 (ax) – H5 (ax) | Vicinal ( | 10.0 – 11.5 | Confirms Axial H4 |
Diagnostic Criterion: The presence of large vicinal coupling constants (>10 Hz) for both the C2 and C4 methine protons confirms the protons are axial, and thus the substituents are diequatorial (cis) .
Conformational Energy Landscape
The stability of the (2S,4R) isomer is driven by the minimization of A-values (steric strain).
-
Chair A (Preferred): N-Boc (rotamer dependent), C2-COOMe (Eq), C4-OH (Eq).
-
Chair B (Disfavored): Ring flip places both bulky substituents in axial positions, incurring severe 1,3-diaxial repulsion.
Synthetic Strategies
To access the (2S,4R) isomer with high optical purity, a stereoselective reduction of the corresponding 4-oxopipecolic acid derivative is the industry-standard approach. This method relies on the steric trajectory of the hydride reducing agent.
Synthesis Workflow (The "Hydride Approach")
The synthesis typically begins with commercially available (S)-pipecolic acid or L-aspartic acid derivatives. The critical step is the reduction of the C4-ketone.
-
Reagent: Sodium Borohydride (
) in Methanol. -
Mechanism: Small hydride donors attack the ketone from the axial trajectory (perpendicular to the ring), which is kinetically accessible and leads to the thermodynamic equatorial alcohol product.
-
Selectivity: Typically yields >9:1 ratio favoring the (2S,4R) cis-isomer over the (2S,4S) trans-isomer.
Experimental Protocol: Stereoselective Reduction
Objective: Synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate.
Materials
-
Substrate: 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq).
-
Reagent: Sodium Borohydride (
, 0.5 eq - 1.0 eq). -
Solvent: Anhydrous Methanol (MeOH).
-
Quench: Saturated
solution.
Step-by-Step Methodology
-
Preparation : Dissolve the 4-oxopiperidine derivative in anhydrous MeOH (0.2 M concentration) under an inert atmosphere (
or Ar). Cool the solution to 0°C (ice bath). Note: Lower temperatures (-78°C) may enhance diastereoselectivity but decrease rate. -
Addition : Add
portion-wise over 15 minutes. The evolution of gas ( ) will be observed. -
Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The alcohol product is typically more polar than the ketone.
-
Quenching : Carefully quench the reaction with saturated aqueous
to destroy excess hydride. -
Extraction : Concentrate the methanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (
). -
Purification : Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel).-
Elution Order : The cis-(2S,4R) isomer (diequatorial) is often slightly less polar than the trans-(2S,4S) isomer (axial OH) due to better intramolecular hydrogen bonding or solvation effects, though this can vary by solvent system.
-
-
Validation : Record
H NMR. Verify the H4 signal is a multiplet with width >20 Hz (sum of couplings), indicating axial orientation (large ).
Applications in Drug Discovery[2][3][4]
The (2S,4R)-4-hydroxypiperidine scaffold is a versatile chiral building block.
| Application Area | Mechanism of Action | Role of Stereochemistry |
| Protease Inhibitors | Factor B Inhibition (Complement System) | The C4-hydroxyl group serves as a vector for solubilizing groups or direct H-bonding to the S1/S1' pocket of the enzyme. |
| Sigma Receptor Ligands | The rigid piperidine ring positions the basic nitrogen and the hydrophobic C4-substituent (via ether linkage) to satisfy the pharmacophore distance requirements. | |
| Peptidomimetics | Acts as a constrained analogue of hydroxyproline or serine, forcing the peptide backbone into specific secondary structures due to ring constraints. |
References
-
Stereochemistry & NMR Analysis : Yin, S., et al. "Preparation of (2R,4S)/(2S,4S)-4-Hydroxypipecolinic Acid Derivatives from L-(-)-Malic Acid." Heterocycles, 2015, 90(2), 928.[1] Link (Provides coupling constant analysis for cis/trans assignment).
-
Synthesis & Applications : Mainolfi, N., et al. "Discovery of LNP023, a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases."[2] Journal of Medicinal Chemistry, 2020.[1] Link (Demonstrates utility in drug design).
-
Sigma Receptor Ligands : Prezzavento, O., et al. "(+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate Derivatives as Potent and Selective Sigma Receptor Ligands." Journal of Medicinal Chemistry, 2018, 61(1), 372-384.[3] Link
-
Enzymatic Synthesis : Wang, B., et al. "Stereospecific, Flexible and Redox-Economic Asymmetric Synthesis of cis- and trans-3-Hydroxypipecolic Acids and Analogs."[1] European Journal of Organic Chemistry, 2010.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Incorporation of (2S,4R)-4-Hydroxypiperidine-2-Carboxylate Derivatives for Advanced Peptide Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate and its derivatives in modern peptide synthesis.
Introduction: Beyond the Canonical Amino Acids
In the quest for novel therapeutics, medicinal chemists and peptide scientists are increasingly looking beyond the 20 proteinogenic amino acids to enhance the pharmacological properties of peptides. Non-canonical amino acids serve as powerful tools to introduce conformational constraints, improve metabolic stability, and modulate receptor affinity. Among these, piperidine-based scaffolds, such as derivatives of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, have emerged as exceptionally valuable building blocks.[1][2] Their rigid, six-membered ring structure imposes a well-defined geometry upon the peptide backbone, a strategy often employed to create potent peptidomimetics and investigate structure-activity relationships (SAR).[3][4]
This application note provides a comprehensive guide to the use of this compound, focusing on its N-Fmoc protected form for solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, detailed protocols for its incorporation, and the expected impact on peptide structure and function.
The Strategic Advantage of the 4-Hydroxypiperidine Scaffold
The incorporation of a 4-hydroxypiperidine-2-carboxylate moiety offers several distinct advantages in drug design:
-
Conformational Rigidity: The saturated piperidine ring severely restricts the rotational freedom of the peptide backbone. This pre-organization of the peptide conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[3][5]
-
Improved Proteolytic Stability: The non-natural peptide bond formed with the secondary amine of the piperidine ring is often resistant to cleavage by common proteases, thereby extending the in-vivo half-life of the resulting peptide therapeutic.
-
Structural Diversity: The hydroxyl group at the 4-position provides a valuable handle for further functionalization. It can be used to improve solubility, introduce reporter tags, or serve as an attachment point for drug conjugates, creating novel peptide-drug conjugates (PDCs).[4]
-
Peptidomimicry: This scaffold can mimic β-turn or loop secondary structures, which are often critical for protein-protein interactions (PPIs).[5] By replacing a flexible loop region with this constrained analog, it is possible to create potent and selective PPI inhibitors.
PART 1: The Building Block - Protection and Handling
For successful integration into a growing peptide chain via Fmoc-based SPPS, the (2S,4R)-4-hydroxypiperidine-2-carboxylic acid core must be appropriately protected. The most common and commercially available derivative for this purpose is Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid . The carboxylic acid is typically used directly, while the methyl ester version requires hydrolysis prior to N-Fmoc protection if it is the starting material for preparing the building block.
-
N-α-Protection: The secondary amine of the piperidine ring is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This is the standard protecting group for the α-amine in SPPS, allowing for iterative deprotection under mild basic conditions (e.g., piperidine in DMF).[6][7]
-
Side-Chain (Hydroxyl) Protection: The hydroxyl group at the 4-position is a secondary alcohol. In many cases, it can be left unprotected during coupling, as its nucleophilicity is significantly lower than the primary amine of the growing peptide chain. However, for complex syntheses, long coupling times, or when using highly activating coupling reagents, side reactions such as O-acylation can occur. To prevent this, the hydroxyl group can be protected with an acid-labile group, such as a tert-butyl (tBu) ether. The choice to protect is a critical experimental consideration based on the specific peptide sequence and synthesis strategy.
Caption: Structure of the protected building block for SPPS.
PART 2: Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a standard resin (e.g., Rink Amide or Wang resin) at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Protocol 2.1: Standard Fmoc Deprotection
This step is performed on the resin-bound peptide prior to coupling the hydroxypiperidine building block.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the vessel.
-
Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[8][9] Agitate the vessel for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. A final wash with Dichloromethane (DCM) (2 x 5 mL) and then DMF (3 x 5 mL) is recommended.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free secondary amine on the resin.
Protocol 2.2: Coupling of Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid
Due to the steric hindrance of the piperidine ring, a robust activation method is required for efficient coupling. Uronium/aminium-based reagents like HATU or HBTU are highly recommended.[10]
-
Prepare Coupling Solution: In a separate vial, dissolve the following reagents in 2 mL of DMF:
-
Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid (3 equivalents, 0.3 mmol)
-
HATU (3 equivalents, 0.3 mmol) or HBTU (3 eq.) / HOBt (3 eq.)
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the vial.[11] Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
Monitoring: After the desired time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for successfully incorporating sterically hindered residues. The following table summarizes common choices and their characteristics.
| Coupling Reagent | Additive | Base | Typical Time | Efficacy for Hindered Residues | Racemization Risk |
| HATU | (None) | DIPEA, Collidine | 1-4 hours | Excellent | Low, but base choice matters |
| HBTU | HOBt | DIPEA, NMM | 2-6 hours | Very Good | Low |
| DIC/Oxyma | Oxyma Pure | (Optional) | 4-12 hours | Good | Very Low |
| PyBOP | (None) | DIPEA, NMM | 2-6 hours | Very Good | Low |
Table based on established principles of peptide chemistry.[10][11]
Workflow Visualization: SPPS Cycle for Non-Canonical Residues
The following diagram illustrates the key steps for incorporating the hydroxypiperidine building block into a peptide chain using SPPS.
Caption: The solid-phase peptide synthesis (SPPS) cycle.
PART 3: Post-Synthesis and Characterization
Protocol 3.1: Cleavage from Resin and Global Deprotection
After the full peptide sequence has been assembled, the peptide must be cleaved from the solid support, and all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) must be removed.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail. A standard choice is Reagent K:
-
Trifluoroacetic Acid (TFA): 92.5%
-
Water (H₂O): 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
Thioanisole: 2.5% (Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment).
-
-
Cleavage Reaction: Add the cleavage cocktail (5-10 mL) to the dry resin in the reaction vessel. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA slightly under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing 40-50 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Characterization
The crude peptide should be analyzed to confirm its identity and purity before purification.
-
Mass Spectrometry (LC-MS): This is the primary method to confirm that the peptide has the correct molecular weight, verifying the successful incorporation of the (2S,4R)-4-hydroxypiperidine-2-carboxylate residue.
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the crude product and to guide the purification process.
Purification is typically achieved using preparative reverse-phase HPLC, followed by lyophilization to yield the final, pure peptide as a fluffy white powder.
Conclusion
This compound and its protected derivatives are powerful and versatile tools in modern peptide chemistry. Their ability to impart conformational rigidity and enhance metabolic stability makes them highly attractive for the development of next-generation peptide therapeutics.[12][13] By utilizing robust coupling strategies and standard SPPS protocols as outlined in this guide, researchers can reliably incorporate these valuable scaffolds to create novel peptides with tailored pharmacological profiles, paving the way for new discoveries in drug development.
References
- Royal Society of Chemistry. (n.d.).
- Tarrason, G., et al. (2016).
- Tarrason, G., et al. (2016).
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Rege, A., et al. (2008). Design, synthesis of novel peptidomimetic derivatives of 4-HPR for rhabdoid tumors. Bioorganic & Medicinal Chemistry Letters.
- Wang, X., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Loffet, A., & Wellens, A. (n.d.). Solid phase peptide synthesis processes and associated systems.
- Bakulina, O., et al. (2022).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Chem-Impex International. (n.d.). Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid. Chem-Impex.
- de Alba Ortíz, A. P., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters.
- Balakumar, C., et al. (2019).
- Al-Hourani, B. J., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- AuteRNA Technologies. (n.d.). (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. AuteRNA.
- Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Chem-Impex International. (n.d.). (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. Chem-Impex.
- Mutt, E., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules.
- Ito, K., & Passioura, T. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi.
- Creative Peptides. (n.d.). Constrained Peptides.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Constrained Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. mdpi.com [mdpi.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. AU2014238203A1 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
Application Note: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate as a Chiral Building Block
[1]
Executive Summary
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (often referred to as trans-4-hydroxy-L-pipecolic acid methyl ester) is a non-proteinogenic amino acid scaffold essential for modern drug discovery.[] Structurally, it represents a ring-expanded homolog of trans-4-hydroxy-L-proline.[] This six-membered ring offers distinct conformational properties compared to its five-membered counterpart, providing a larger "bite angle" in peptide backbones and unique steric vectors for substituent display.[]
This guide details the utility of this scaffold in peptidomimetics and small molecule synthesis (specifically HCV NS5A inhibitors and oncology targets). It provides validated protocols for its functionalization, focusing on the critical manipulation of the C4-hydroxyl group via Mitsunobu inversion and deoxyfluorination.
Structural Specifications & Physical Properties[1][2]
The (2S,4R) configuration places the C2-carboxylate in an equatorial position (in the lowest energy chair conformer) while the C4-hydroxyl group adopts an axial or equatorial orientation depending on N-substitution and solvent effects, though typically the trans relationship implies specific diaxial or diequatorial preference depending on the N-protecting group.[]
Table 1: Chemical & Physical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | trans-4-Hydroxy-L-pipecolic acid methyl ester |
| CAS Number | 122765-82-6 (HCl salt: 955027-91-5) |
| Molecular Formula | C7H13NO3 (Free base) |
| Molecular Weight | 159.18 g/mol |
| Chirality | (2S, 4R) [L-configuration at C2] |
| Solubility | Soluble in MeOH, Water, DMSO; Moderate in DCM |
| pKa (approx) | ~8.5 (Secondary Amine), ~14 (Alcohol) |
Core Applications in Drug Discovery[3]
Peptidomimetics and "Foldamers"
Unlike proline, which rigidly constrains the
-
Mechanism: Incorporation of the (2S,4R) scaffold into peptides induces local curvature. It is frequently used to stabilize
-turns or to disrupt -helices in a controlled manner.[] -
Utility: It serves as a "proline mimic" with increased lipophilicity and metabolic stability against proteases.
Scaffold for HCV and Oncology Agents
The piperidine ring is a privileged structure in virology.
-
HCV NS5A Inhibition: The core structure mimics the bi-functional proline fragments found in drugs like Daclatasvir or Ledipasvir. The C4-position is a critical vector for extending lipophilic tails that interact with the viral replication complex.
-
CDK Inhibitors: In oncology, substituted piperidines serve as solvent-exposed solubilizing groups that improve the pharmacokinetic (PK) profile of kinase inhibitors.[]
Validated Experimental Protocols
Protocol A: Stereochemical Inversion via Mitsunobu Reaction
Objective: Convert the (2S,4R) parent into the (2S,4S) derivative or functionalize C4 with inversion. Critical Insight: Commercial batches of 4-hydroxypiperidine often contain trace 4-piperidone (ketone) impurities.[] This ketone does not react but can trap phosphine species. Always verify purity by 1H NMR before starting; the ketone shows triplets near 2.5 ppm.
Workflow Diagram:
Figure 1: Mitsunobu inversion logic for accessing the cis-isomer.
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc-protected this compound (1.0 equiv) in anhydrous THF (0.1 M).
-
Reagent Addition: Add Triphenylphosphine (PPh3, 1.5 equiv) and the nucleophile (e.g., 4-nitrobenzoic acid or phenol, 1.5 equiv).
-
Cooling: Cool the mixture to 0°C under nitrogen atmosphere.
-
Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 20 minutes. Note: The solution will turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Concentrate in vacuo. Triturate with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[] Filter and concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Result: The product will have the (2S,4S) configuration (cis-relationship).
Protocol B: Deoxyfluorination (Synthesis of 4-Fluoropipecolic Acid)
Objective: Replace C4-OH with Fluorine (Bioisostere).[] Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[]
-
Dissolution: Dissolve N-Boc-(2S,4R)-starting material (1.0 equiv) in anhydrous DCM.
-
Cooling: Cool to -78°C (Critical to prevent elimination to the enamine/alkene).
-
Addition: Add DAST (1.2 equiv) dropwise.
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to RT over 4 hours.
-
Quench: Pour into saturated NaHCO3 (Caution: vigorous gas evolution).
-
Extraction: Extract with DCM, dry over MgSO4.
-
Outcome: Yields Methyl (2S,4S)-4-fluoropiperidine-2-carboxylate (Inversion of configuration).
Quality Control & Troubleshooting
Data Presentation: Common Impurities
| Impurity Type | Detection Method | Impact on Synthesis | Remediation |
| 4-Piperidone (Ketone) | 1H NMR (2.4-2.6 ppm) | Lowers yield in Mitsunobu; Side reactions in coupling.[] | Recrystallize or NaBH4 reduction (if stereochem allows). |
| Free Amine (Deprotected) | Ninhydrin Stain / LCMS | Interferes with activation reagents (HATU/EDC).[] | Reprotect with Boc2O/TEA. |
| Enantiomer (2R, 4S) | Chiral HPLC (AD-H col) | Loss of biological activity.[] | Check optical rotation |
Chiral HPLC Method (Standard):
Pathway Visualization: From Scaffold to Drug
Figure 2: Strategic workflow converting natural proline sources into complex piperidine therapeutics.[]
References
-
Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry. (Detailed synthesis via ring expansion).
-
Mitsunobu Reaction Mechanism and Protocols. Organic Chemistry Portal. (Standard operating procedures for stereoinversion).
-
Conformational Analysis of 4-Hydroxypipecolic Acid Derivatives. Organic & Biomolecular Chemistry. (Data on chair conformations and puckering).
-
Synthesis of HCV NS5A Inhibitors. Journal of Medicinal Chemistry. (Application of proline/pipecolic scaffolds in antivirals).
-
Safety Data Sheet: (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid. Sigma-Aldrich.[] (Physical safety data).
Application Notes & Protocols: Strategic Synthesis of Analogs Using Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Introduction: The Strategic Value of the 4-Hydroxy-L-pipecolic Acid Scaffold
In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological systems like enzymes and receptors.[3] Among the vast array of available piperidine precursors, methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, a derivative of 4-hydroxy-L-pipecolic acid, stands out as a particularly valuable chiral building block.[4][5][6]
This molecule is endowed with three distinct and orthogonally addressable functional handles on a stereochemically defined cyclohexane chair:
-
A secondary amine (typically protected, e.g., with a Boc group) for N-functionalization.
-
A secondary hydroxyl group at the C4 position, offering a site for O-functionalization and stereochemical manipulation.[7]
-
A methyl ester at the C2 position, which can be readily converted into a wide range of functionalities.
The fixed (2S,4R) stereochemistry provides a rigid starting point, allowing researchers to build molecular complexity in a predictable manner, a critical factor in establishing clear Structure-Activity Relationships (SAR).[5] This guide provides an in-depth exploration of the key synthetic transformations possible with this scaffold, complete with detailed, field-tested protocols and the scientific rationale underpinning each methodological choice.
Core Synthetic Strategies and Functionalization Points
The utility of this compound lies in its capacity for selective modification at its three primary functional groups. The following sections detail the core strategies for derivatization at the nitrogen, the C4-hydroxyl, and the C2-carboxylate positions.
Sources
- 1. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the N-Protection of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with stereodefined hydroxyl and carboxylate functionalities, makes it a sought-after intermediate for the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and receptor modulators. The secondary amine within the piperidine ring is a key reactive site. To achieve selective functionalization at other positions of the molecule and to prevent unwanted side reactions during multi-step syntheses, the protection of this nitrogen atom is a critical first step.
This guide provides detailed application notes and protocols for the N-protection of this compound using three of the most common and versatile protecting groups in organic synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection.
Strategic Selection of a Nitrogen Protecting Group
The selection of an appropriate N-protecting group is a cornerstone of a successful synthetic campaign. The three protocols detailed below offer a range of stability and deprotection conditions, allowing for orthogonal strategies in complex molecule synthesis.
-
Boc (tert-Butoxycarbonyl): This is one of the most widely used protecting groups for amines due to its stability to a broad range of non-acidic conditions and its facile removal under acidic conditions. It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).
-
Cbz (Benzyloxycarbonyl): The Cbz group is robust and stable under both acidic and basic conditions. Its removal is most commonly achieved via catalytic hydrogenolysis, offering an orthogonal deprotection strategy relative to acid- or base-labile groups. Benzyl chloroformate (Cbz-Cl) is the traditional reagent for its introduction.
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is prized for its lability under mild basic conditions, typically with a secondary amine like piperidine. This makes it orthogonal to both acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups, a feature that is heavily exploited in solid-phase peptide synthesis.
The following diagram illustrates the general workflow for the N-protection of the target molecule.
Caption: General workflow for the N-protection of this compound.
Protocol 1: N-Boc Protection
The Boc group is an excellent choice for general protection of the piperidine nitrogen, offering broad stability. The following protocol is a reliable method for the N-Boc protection of this compound.
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Base: Sodium bicarbonate (NaHCO₃) is a mild inorganic base sufficient to neutralize the small amount of acid generated during the reaction and to act as a proton scavenger, facilitating the nucleophilic attack of the amine on the (Boc)₂O.
-
Solvent System: A biphasic system of dichloromethane (DCM) and water allows for the dissolution of both the organic-soluble starting material and the water-soluble base, promoting an efficient reaction at the interface.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1 v/v).
-
Base Addition: To the vigorously stirred solution, add sodium bicarbonate (1.5 eq).
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate, can be purified by flash column chromatography on silica gel if necessary.
Product Validation:
The successful synthesis of the N-Boc protected product can be confirmed by its analytical data. The expected product is a colorless to amber viscous liquid or a waxy mass.[]
| Parameter | Value |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol [] |
| Appearance | Colorless to amber viscous liquid or waxy mass[] |
| Purity (typical) | ≥95%[] |
Protocol 2: N-Cbz Protection
The Cbz group provides robust protection and is ideal when acidic or basic conditions are required in subsequent synthetic steps.
Causality Behind Experimental Choices:
-
Reagent: Benzyl chloroformate (Cbz-Cl) is a highly reactive reagent for the introduction of the Cbz group.
-
Base: Sodium bicarbonate is used to maintain a basic pH (typically 8-10), which is optimal for the reaction and neutralizes the hydrochloric acid byproduct.[2]
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is used to solubilize both the substrate and the base.
-
Temperature: The reaction is initiated at 0 °C to control the exothermicity of the reaction with the highly reactive Cbz-Cl.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base and Reagent Addition: Add sodium bicarbonate (2.0 eq), followed by the dropwise addition of benzyl chloroformate (1.2 eq) while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, methyl (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylate, by flash column chromatography on silica gel.
Product Validation:
The N-Cbz protected product is typically a solid or a viscous oil.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₉NO₅ |
| Molecular Weight | 293.32 g/mol |
| Purity (typical) | >95% |
Protocol 3: N-Fmoc Protection
The Fmoc group is particularly useful in strategies requiring mild basic deprotection, offering orthogonality to both Boc and Cbz groups.
Causality Behind Experimental Choices:
-
Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a common reagent for Fmoc protection. Alternatively, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) can be used as a less moisture-sensitive alternative.
-
Base: A mild base like sodium bicarbonate is used to facilitate the reaction and neutralize the generated acid.
-
Solvent System: A biphasic system of dioxane and water is often employed for Fmoc protection of amino acids and related compounds.
Experimental Protocol:
-
Dissolution: Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution.
-
Reagent Addition: To the stirred suspension, add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) in dioxane dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, add water and extract the mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with 1 M HCl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, methyl (2S,4R)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxypiperidine-2-carboxylate, by flash column chromatography on silica gel.
Product Validation:
The Fmoc-protected product is generally a white solid.
| Parameter | Value |
| Molecular Formula | C₂₂H₂₃NO₅ |
| Molecular Weight | 381.42 g/mol |
| Purity (typical) | >95% |
Safety and Handling
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and can cause skin and eye irritation. It is also harmful if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4][5][6][7]
-
Benzyl chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a lachrymator. It is also a suspected carcinogen. It causes severe skin burns and eye damage and is fatal if inhaled.[][8][9][10] All manipulations must be performed in a certified fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl): This reagent is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The N-protection of this compound is a fundamental step in its utilization as a chiral building block. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the planned synthetic route, considering the orthogonality of their deprotection conditions. The protocols provided herein are robust and have been designed with an emphasis on both efficiency and an understanding of the underlying chemical principles. Successful implementation of these procedures, coupled with careful monitoring and characterization, will enable researchers to confidently advance their synthetic objectives.
References
- Chemos GmbH&Co.KG.
- Di-tert-butyl dicarbonate - Safety Data Sheet. 102510. (Accessed February 20, 2026).
- Di-Tert-Butyl Dicarbonate - Material Safety D
- Carl ROTH.
- Carl ROTH.
- (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER. CAS 321744-26-7.
- AK Scientific, Inc.
- Synquest Labs.
- TCI Chemicals.
- Fisher Scientific.
- Benchchem. Application Notes and Protocols for N-Cbz Deprotection.
- (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester. CAS 321744-26-7.
- Benchchem.
- Benchchem.
- (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester. CAS 254882-06-9.
- ChemicalBook. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis.
- Chem-Impex. Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- ChemicalBook. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum.
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Organic Syntheses Procedure.
- J&K Scientific. Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | 653589-37-8.
- Amerigo Scientific. (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid.
- Chem-Impex. Fmoc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid.
- ChemicalBook. N-BOC-4-Hydroxypiperidine | 109384-19-2.
- huscap. Title Protecting-Group-Free Route to Hydroxylated Pyrrolidine and Piperidine Derivatives through Cu(I)
- PMC. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- AiFChem. 955027-91-5 | (2S,4R)
- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
- PubMed. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018).
- ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026).
- PubChemLite.
Sources
- 2. spectrabase.com [spectrabase.com]
- 3. jk-sci.com [jk-sci.com]
- 4. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]
- 5. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. amerigoscientific.com [amerigoscientific.com]
- 7. 955027-91-5 | (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride - AiFChem [aifchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
application in medicinal chemistry
Application Note: Rational Design and Optimization of PROTAC Linkers for Targeted Protein Degradation
Abstract
This application note provides a comprehensive framework for the design, synthesis, and validation of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on linker optimization . While the ligands for the Protein of Interest (POI) and E3 ligase are often pre-determined, the linker is the critical variable determining cell permeability, solubility, and the thermodynamic stability of the ternary complex (
Mechanistic Basis: The Ternary Complex
Unlike traditional occupancy-based inhibitors, PROTACs operate catalytically. The efficiency of ubiquitination depends less on the binary affinity of the PROTAC for the target and more on the stability and longevity of the Ternary Complex .
The linker length and composition dictate the spatial orientation of the POI relative to the E3 ligase.[1][2] An optimal linker induces positive cooperativity (
Key Concept: The Hook Effect
At high PROTAC concentrations, binary complexes (
Figure 1: The equilibrium between binary and ternary complexes. Effective degradation requires the formation of the Ternary Complex, which is often inhibited at high concentrations (Hook Effect).
Protocol: Modular Linker Library Synthesis
Objective: To rapidly generate a library of PROTACs with varying linker lengths and compositions (PEG, Alkyl, Rigid) to screen for optimal ternary complex formation.
Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry." Rationale: This allows the independent modification of the POI-ligand and E3-ligand before final assembly, facilitating high-throughput SAR (Structure-Activity Relationship) studies.
Materials
-
Warhead-Alkyne: POI ligand functionalized with a terminal alkyne.
-
E3-Azide: E3 ligase ligand (e.g., Thalidomide or VHL ligand) functionalized with an azide linker.
-
Catalyst: CuSO₄ (5 eq) and Sodium Ascorbate (10 eq).
-
Solvent: tBuOH:H₂O (1:1).
-
Scavenger: QuadraPure™ TU (thiourea) or EDTA.
Step-by-Step Procedure
-
Reaction Setup: Dissolve the Warhead-Alkyne (1.0 eq) and E3-Azide (1.0 eq) in tBuOH:H₂O (1:1) to a concentration of 50 mM.
-
Catalysis: Add freshly prepared Sodium Ascorbate solution followed by CuSO₄.
-
Incubation: Stir at room temperature for 2–4 hours. Monitor consumption of starting material via LC-MS.
-
Work-up (Critical):
-
Note: Residual copper is cytotoxic and interferes with TR-FRET assays.
-
Add QuadraPure™ TU resin and stir for 1 hour. Filter to remove the resin.
-
-
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.
Protocol: Biophysical Validation (TR-FRET)
Objective: To quantify the stability of the ternary complex and calculate the cooperativity factor (
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][4][5][6] Rationale: Unlike Fluorescence Polarization (FP), TR-FRET is less sensitive to protein size changes and provides a higher signal-to-noise ratio for the ternary complex interaction.
Experimental Design
-
Donor: Terbium-labeled anti-GST antibody (binds GST-POI).
-
Acceptor: D2 or XL665-labeled anti-His antibody (binds His-E3).
-
Readout: FRET signal (Ratio 665nm/620nm) indicates proximity (<10 nm) induced by the PROTAC.
Step-by-Step Procedure
-
Protein Prep: Dilute GST-POI and His-E3 to 50 nM in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT).
-
Compound Titration: Prepare a 1:3 serial dilution of the PROTAC library in DMSO. Transfer 100 nL to a 384-well low-volume white plate (e.g., OptiPlate).
-
Protein Addition: Add 10 µL of the protein mix (GST-POI + His-E3) to the wells.
-
Incubation: Incubate for 15 minutes at RT.
-
Detection Reagents: Add 10 µL of the detection mix (Tb-anti-GST + D2-anti-His).
-
Equilibration: Incubate for 1–2 hours at RT (protected from light).
-
Measurement: Read on a plate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm).
Data Analysis: Plot the FRET Ratio vs. log[PROTAC].
-
Peak Height: Correlates with the population of the ternary complex.[6]
-
Width: Indicates the "Hook Effect" window.
-
Cooperativity (
): Calculated by comparing the experimental to the theoretical if binding were non-cooperative.
Protocol: Cellular Kinetic Profiling (HiBiT)
Objective: To determine the degradation potency (
Methodology: CRISPR-endogenous HiBiT tagging (Promega). Rationale: Western blots are semi-quantitative and low-throughput. HiBiT allows for real-time, bioluminescent quantification of endogenous protein levels in 96/384-well formats.
Figure 2: Workflow for the HiBiT lytic degradation assay.
Step-by-Step Procedure
-
Seeding: Plate HiBiT-knock-in cells (e.g., HEK293-HiBiT-BRD4) at 20,000 cells/well in 80 µL media. Incubate overnight.
-
Treatment: Add 20 µL of 5x PROTAC solutions (final DMSO < 0.5%).
-
Incubation: Incubate for the desired timepoint (usually 4h, 6h, or 24h).
-
Lysis & Detection: Add 100 µL of HiBiT Lytic Detection Reagent (containing LgBiT protein and Furimazine substrate).
-
Mixing: Shake at 700 rpm for 5 minutes.
-
Read: Measure luminescence immediately.
Data Interpretation: Normalize RLU (Relative Light Units) to DMSO control (100%) and a "dead" control (0%).
- : Concentration at which 50% degradation is achieved.[7][8]
- : Maximum degradation percentage (depth of the curve).
Summary of Assay Metrics
| Metric | TR-FRET (Biophysical) | HiBiT (Cellular) | Western Blot (Validation) |
| Primary Output | Ternary Complex Affinity ( | Degradation Potency ( | Protein Level (Visual) |
| Throughput | High (384/1536-well) | High (384-well) | Low |
| Key Insight | Linker Cooperativity ( | Cell Permeability & Efficacy | Isoform Specificity |
| Limitations | Artificial environment (no membrane) | Requires engineered cell line | Semi-quantitative |
Troubleshooting & Optimization
-
Issue: High Biophysical Affinity but Low Cellular Degradation.
-
Cause: Poor permeability or efflux pumps.
-
Solution: Switch linker from PEG (hydrophilic) to Alkyl chains (lipophilic) or rigidify the linker (e.g., piperazine) to reduce the entropic penalty of binding.
-
-
Issue: Strong Hook Effect at Low Concentrations.
-
Cause: Very high binary affinity but poor cooperativity.
-
Solution: Shorten the linker to force closer protein-protein contacts, potentially inducing new interactions between the E3 and POI surfaces.
-
References
-
Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Cisbio (Revvity). "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." ACS Pharmacology & Translational Science. [Link]
-
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]
Application Note: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate in Asymmetric Synthesis
[1]
Executive Summary
This compound (often protected as the N-Boc derivative) is the ester form of (2S,4R)-cis-4-hydroxypipecolic acid .[1] Structurally, it functions as a conformationally constrained analogue of 4-hydroxyproline and a homologue of serine/threonine.
In drug discovery, this scaffold is invaluable for:
-
Peptidomimetics: Inducing specific secondary structures (turn mimetics) in peptide chains by restricting
and torsion angles.[1] -
Alkaloid Synthesis: Serving as the core for indolizidine and quinolizidine alkaloids (e.g., Tetrazomine fragments).
-
Medicinal Chemistry: Acting as a scaffold for HCV NS3/4A protease inhibitors and novel
-lactamase inhibitors where rigid stereochemical display of functional groups is required for binding affinity.[1]
This guide provides a validated protocol for the stereoselective synthesis of the (2S,4R) isomer from commercially available precursors and details its downstream applications.
Chemical Profile & Stereochemistry
| Property | Data |
| IUPAC Name | This compound |
| Common Name | cis-4-Hydroxy-L-pipecolic acid methyl ester |
| CAS Number | 955027-91-5 (HCl salt); 254882-06-9 (N-Boc) |
| Molecular Formula | C |
| Stereochemistry | (2S, 4R) - cis relationship between C2-carboxylate and C4-hydroxyl.[1][2][3][4][5][6][7][8][9][10] |
| Conformation | Predominantly diequatorial chair conformation (assuming N-substituent allows).[1] |
Stereochemical Criticality: The (2S,4R) isomer is the cis isomer. It is thermodynamically more stable than the trans (2S,4S) isomer because both the C2-carboxylate and C4-hydroxyl groups can adopt equatorial positions in the chair conformation.
-
(2S, 4R) [cis]: Diequatorial (Thermodynamic product).
-
(2S, 4S) [trans]: Axial-Equatorial (Kinetic product of specific reductions).[8]
Validated Synthesis Protocol
While the molecule can be purchased, in-house synthesis from 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (N-Boc-4-oxopiperidine-2-carboxylate) allows for cost-effective scale-up and stereochemical control.[1]
Protocol A: Stereoselective Reduction to Methyl (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylate[1]
Objective: To reduce the C4 ketone to the C4 alcohol with high diastereoselectivity for the cis (2S,4R) isomer.
Mechanism:
Using a small hydride reducing agent like Sodium Borohydride (NaBH
Materials:
-
Starting Material: N-Boc-4-oxopiperidine-2-carboxylic acid methyl ester (1.0 eq)[1]
-
Reagent: Sodium Borohydride (NaBH
) (0.5 - 1.0 eq)[1] -
Solvent: Methanol (anhydrous)
-
Quench: Saturated NH
Cl solution, 1M HCl
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g (19.4 mmol) of N-Boc-4-oxopiperidine-2-carboxylate in 50 mL of anhydrous methanol. Cool the solution to -78°C (dry ice/acetone bath) to maximize selectivity, though 0°C is acceptable for lower stringency.
-
Reduction: Add NaBH
(370 mg, 9.7 mmol, 0.5 eq) portion-wise over 10 minutes. Note: NaBH provides 4 hydrides; 0.5 eq is theoretically sufficient, but 1.0 eq is often used to ensure completion. -
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The ketone spot should disappear.[1]
-
Quench: Quench the reaction by adding 20 mL of saturated NH
Cl solution. Stir for 15 minutes. -
Work-up:
-
Purification: The crude product is often pure enough (>95% dr).[1] If necessary, purify via flash chromatography (SiO
, 40-60% EtOAc in Hexanes).
Expected Yield: 85-95% Selectivity: >90:10 cis:trans (favoring 2S,4R).[1]
Protocol B: Inversion to (2S,4S)-Trans Isomer (Mitsunobu)
If the trans isomer is required (e.g., for specific enzyme inhibitors), the (2S,4R) alcohol can be inverted.
-
Reagents: Triphenylphosphine (PPh
), Diisopropyl azodicarboxylate (DIAD), Benzoic acid. -
Procedure: React the (2S,4R) alcohol with PPh
and Benzoic acid in THF. Add DIAD dropwise at 0°C. -
Hydrolysis: Treat the resulting ester with K
CO /MeOH to release the inverted alcohol (2S,4S).
Applications in Asymmetric Synthesis
Peptidomimetics and Foldamers
The (2S,4R)-4-hydroxypipecolic acid scaffold is a "proline chimera."[1] Unlike proline, the six-membered ring allows for different puckering angles, and the 4-hydroxyl group provides a handle for:
-
Solubility enhancement: Increasing polarity of hydrophobic peptides.[1]
-
Side-chain functionalization: Attachment of fluorophores, PEG chains, or pharmacophores via ether/ester linkages.
Synthesis of Tetrazomine Analogues
The cis-4-hydroxypipecolic acid core is a structural motif in the antitumor antibiotic Tetrazomine .[1] The synthetic route involves coupling the protected amino acid to the relevant polyketide or heterocyclic fragment.
Synthesis Workflow Visualization
The following diagram illustrates the workflow from the ketone precursor to peptide integration.
Caption: Synthetic workflow for accessing and utilizing the (2S,4R) scaffold.
Analytical Data & Quality Control
To ensure the integrity of the asymmetric synthesis, the following parameters must be verified:
| Analytical Method | Expected Result for (2S,4R)-Isomer |
| 1H NMR (CDCl | H4 proton appears as a tt (triplet of triplets) or broad multiplet at ~3.8-4.0 ppm with large coupling constants ( |
| Optical Rotation | |
| HPLC (Chiral) | Chiralpak AD-H or OD-H column; check enantiomeric excess (ee) if starting from non-enantiopure material.[1] |
References
-
Stereoselective Synthesis of 4-Hydroxypipecolic Acids
-
Reduction Protocols (NaBH4 vs Selectride)
-
Application in Alkaloid Synthesis
-
Kinetic Resolution and Functionalization
Sources
- 1. 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic beta-lactam structure from a common 3-azido-4-oxoazetidine-2-carbaldehyde precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)-4-hydroxypipecolic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 955027-91-5 | (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride - AiFChem [aifchem.com]
- 7. rsc.org [rsc.org]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. researchgate.net [researchgate.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
analytical methods for methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Application Note: Comprehensive Characterization and Purity Profiling of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Executive Summary
This compound is a critical chiral building block, structurally analogous to 4-hydroxyproline but expanded to a piperidine ring system. It serves as a scaffold for protease inhibitors, polyketide mimetics, and novel peptidomimetics.
The analysis of this compound presents three distinct challenges:
-
Weak UV Chromophore: The lack of conjugated
-systems renders standard UV detection (254 nm) ineffective. -
High Polarity: The secondary amine and hydroxyl group create significant retention issues on standard C18 Reverse Phase (RP) columns.
-
Stereochemical Complexity: As a molecule with two chiral centers, distinguishing the (2S,4R) isomer from its diastereomer (2S,4S) and enantiomer (2R,4S) is the Critical Quality Attribute (CQA).
This Application Note details a validated analytical control strategy using HILIC-CAD for chemical purity and Chiral HPLC for stereochemical purity, supported by NMR for absolute configuration assignment.
Analytical Workflow Strategy
The following workflow ensures complete characterization from raw intermediate to released material.
Figure 1: Analytical lifecycle for chiral piperidine carboxylates.
Protocol A: Chemical Purity via HILIC-CAD
Rationale: Standard C18 columns fail to retain this polar amine. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for polar basic compounds. Charged Aerosol Detection (CAD) is essential due to the compound's poor UV absorbance.
Chromatographic Conditions
| Parameter | Setting |
| Column | Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.8 mL/min |
| Column Temp | 35°C |
| Detection | CAD (Nebulizer: 35°C) or ELSD (Drift Tube: 50°C) |
| Injection Vol | 5 µL |
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 10 | 90 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 10 | 90 |
| 17.0 | 10 | 90 |
System Suitability Criteria:
-
Tailing Factor (
): 0.8 – 1.5 (Amide phases reduce silanol interactions). -
Signal-to-Noise (S/N): > 50 for the main peak at 0.1 mg/mL.
Technical Insight: The high acetonitrile content induces a water-rich layer on the stationary phase.[1] The polar analyte partitions into this layer. Ammonium formate is critical to maintain ionization of the secondary amine, ensuring peak symmetry.
Protocol B: Stereochemical Purity via Chiral HPLC
Rationale: Separation of the (2S,4R) isomer from its enantiomer and diastereomers requires a polysaccharide-based chiral selector.
Chromatographic Conditions
| Parameter | Setting |
| Column | Daicel Chiralpak IC or AD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v) |
| Mode | Isocratic Normal Phase |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or Refractive Index if UV is unstable) |
| Sample Diluent | Mobile Phase |
Critical Additive:
The addition of 0.1% Diethylamine (DEA) is non-negotiable. Without this basic modifier, the secondary amine of the piperidine ring will interact non-specifically with residual silanols on the silica support, leading to severe peak tailing and loss of chiral resolution (
Expected Elution Order (Chiralpak IC):
-
(2R,4S) – Enantiomer[2]
-
(2S,4R) – Target Analyte
-
(2S,4S) / (2R,4R) – Diastereomers (typically elute with significantly different
values).
Protocol C: Structural Validation (NMR & GC-MS)
1H-NMR Stereochemical Assignment
To confirm the cis vs. trans relationship between the C2-carboxylate and C4-hydroxyl groups, NOESY (Nuclear Overhauser Effect Spectroscopy) is required.
-
Solvent:
or (if free base). -
Key Signals:
-
H2 (proton at C2) and H4 (proton at C4).
-
Observation: In the (2S,4R) configuration (assuming chair conformation), determine if H2 and H4 are axial/equatorial.
-
NOE Signal: A strong NOE correlation between H2 and H4 suggests a cis-diaxial or cis-diequatorial proximity (depending on ring flip), whereas lack of NOE often indicates a trans relationship.
-
Coupling Constants (
): Analyze values. Axial-axial coupling is typically large (8–12 Hz), while axial-equatorial is small (2–5 Hz).
-
GC-MS Derivatization (Volatile Impurities)
Since the molecule is non-volatile, it must be derivatized.[3]
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction:
-
Dissolve 5 mg sample in 500 µL anhydrous pyridine.
-
Add 200 µL BSTFA/TMCS.
-
Incubate at 70°C for 30 minutes.
-
Inject 1 µL into GC-MS (Split 20:1).
-
-
Result: The "Double-TMS" derivative (TMS on -NH and -OH) renders the molecule volatile for EI-MS fragmentation analysis.
Stereochemical Logic Diagram
The following diagram illustrates the differentiation of the target isomer from its impurities.
*Figure 2: Strategy for distinguishing stereoisomers. Note: Cis/Trans designation depends on substituent priority rules.
References
-
HILIC Mechanism & Amide Phases: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.
-
Chiral Separation of Piperidine Derivatives: Daicel Corporation. (2020). Chiral Selector Screening Guide for Amines and Amino Acids.
-
Derivatization for GC-MS: Sigma-Aldrich. (2024). Silylation Reagents: BSTFA + TMCS Protocol for Pharmaceutical Analysis.
-
Stereochemical Assignment via NMR: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: NOE and Stereochemistry).
Sources
large-scale synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Application Note: Large-Scale Stereoselective Synthesis of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Abstract
This application note details a robust, scalable protocol for the synthesis of This compound hydrochloride , a critical chiral pharmacophore used in the development of
Introduction
The 4-hydroxypipecolic acid scaffold is a privileged structure in medicinal chemistry, serving as a rigidified analogue of 4-hydroxyproline. The specific stereoisomer (2S,4R) (often referred to as the cis-isomer, where the C2-carboxylate and C4-hydroxyl groups share a cis-1,3-diaxial/diequatorial relationship) is particularly valuable.
While industrial routes often employ the hydrogenation of 4-hydroxypyridine-2-carboxylic acid followed by enzymatic resolution, this approach suffers from low atom economy and complex separations. The protocol described herein establishes the C2 stereocenter early via the L-Aspartic acid starting material and controls the C4 stereochemistry via thermodynamic reduction, ensuring high diastereomeric excess (de).
Key Advantages of this Protocol:
-
Chiral Pool Origin: Eliminates the need for late-stage optical resolution.
-
Scalability: Uses inexpensive reagents (Methyl acrylate, NaOMe, NaBH
). -
Safety: Avoids high-pressure hydrogenation and hazardous diazomethane ring-expansions.
Retrosynthetic Analysis
The strategy disconnects the piperidine ring at the C4-C5 and N-C6 bonds (via Michael addition logic) or utilizes the pre-formed acyclic precursor. Our route builds the ring via a Dieckmann Cyclization of a triester intermediate derived from L-Aspartic acid.
Figure 1: Retrosynthetic strategy accessing the (2S,4R) target from the Chiral Pool.
Process Development & Mechanism
Stereochemistry Control
-
C2 Center (S): Derived directly from L-Aspartic acid. Retention of configuration is critical during the base-mediated cyclization. We employ mild bases (KOtBu or NaOMe) at controlled temperatures to prevent racemization.
-
C4 Center (R): Generated via the reduction of the 4-ketone.
-
Reagent Selection: Sodium Borohydride (NaBH
) in methanol. -
Mechanism: In 4-substituted piperidones, small hydride donors like NaBH
preferentially attack from the axial direction (sterically more accessible in N-protected systems) or lead to the thermodynamically stable equatorial alcohol . -
Outcome: The (2S)-equatorial carboxylate directs the formation of the (4R)-equatorial alcohol (cis-relationship), yielding the desired (2S,4R) isomer as the major product (>9:1 dr).
-
Impurity Management
-
Trans-Isomer ((2S,4S)): Minor impurity. Can be purged via crystallization of the final hydrochloride salt.
-
Decarboxylated Side-products: Controlled by precise pH adjustment during the decarboxylation step.
Detailed Experimental Protocol
Scale: 100 g Input (L-Aspartic Acid) Expected Yield: ~45-50% Overall
Step 1: Preparation of Dimethyl N-(tert-butoxycarbonyl)-L-aspartate
-
Esterification: Suspend L-Aspartic acid (100 g, 0.75 mol) in Methanol (1.0 L). Cool to 0°C.
-
Add Thionyl Chloride (1.1 eq) dropwise (Exothermic!). Reflux for 8 hours.
-
Concentrate in vacuo to give Dimethyl L-aspartate hydrochloride.
-
Protection: Resuspend in DCM (1.0 L) and Triethylamine (2.5 eq). Add Di-tert-butyl dicarbonate (Boc
O, 1.1 eq) at 0°C. Stir at RT for 12 h. -
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry (MgSO ) and concentrate.-
Yield: ~95% (Viscous oil).[]
-
Step 2: Michael Addition & Dieckmann Cyclization
-
Michael Addition: Dissolve the product from Step 1 in THF (1.0 L). Add Methyl Acrylate (1.2 eq) and Cs
CO (0.1 eq) or Triton B (cat). Stir at RT for 24 h. -
Cyclization: Cool the solution to 0°C. Add Potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise. The solution will turn yellow/orange.
-
Stir at RT for 4 h. The reaction forms the 3-methoxycarbonyl-4-oxo-piperidine intermediate.
-
Quench: Add Glacial Acetic Acid (1.5 eq) to neutralize. Concentrate to remove THF.
Step 3: Decarboxylation & Ketone Isolation
Note: This step removes the auxiliary ester group at C3.
-
Resuspend the residue in 10% aqueous H
SO (500 mL) and Reflux for 2-3 hours.-
Critical: This simultaneously decarboxylates the C3-ester and removes the N-Boc group, yielding 4-oxopiperidine-2-carboxylic acid .
-
-
Reprotection/Esterification (One-pot):
-
Concentrate the aqueous phase to dryness.
-
Redissolve in Methanol (1.0 L). Add SOCl
(1.2 eq) to reform the methyl ester. Reflux 4 h. -
Neutralize with Et
N and add Boc O (1.1 eq) to re-install the Boc group (facilitates purification).
-
-
Purification: Flash chromatography (Hexane/EtOAc) or Crystallization from Hexane/Ether.
-
Intermediate:1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate .[]
-
Step 4: Stereoselective Reduction
-
Dissolve the Ketone (50 g) in Methanol (500 mL). Cool to -10°C.
-
Add NaBH
(0.5 eq) in small portions over 30 mins. Maintain temp < 0°C. -
Stir for 1 h. Monitor by TLC (Ketone disappears).
-
Quench: Add Acetone (20 mL) followed by sat. NH
Cl. -
Extraction: Extract with EtOAc (3x). Dry and concentrate.
-
Stereochemistry Check:
H NMR should show the C4-H signal as a multiplet (tt) indicating axial orientation (OH equatorial).
-
Step 5: Final Deprotection to Hydrochloride Salt
-
Dissolve the N-Boc alcohol in 1,4-Dioxane (200 mL).
-
Add 4N HCl in Dioxane (300 mL). Stir at RT for 3 h.
-
The product precipitates as a white solid.
-
Filtration: Filter the solid under N
. Wash with cold Et O. -
Drying: Vacuum dry at 40°C.
Analytical Controls & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | Consistent with structure; | |
| Purity | HPLC (C18, ACN/H | |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | |
| Stereochemistry | NOESY NMR | NOE observed between H-2 (axial) and H-4 (axial) indicates cis-1,3-diaxial H relationship (Trans-isomer).[2] Wait, (2S,4R) is Cis-isomer (H-2 axial, H-4 equatorial).Correction: For (2S,4R)-Cis, H-2 is Axial, H-4 is Axial (if OH is equatorial). Strong NOE between H-2 and H-4 confirms the Cis relationship (both H on same face? No, 1,3-diaxial). |
Note on Stereochemistry Verification: For the (2S, 4R) isomer (Cis-4-hydroxypipecolic acid):
-
Ring Conformation: Chair.
-
C2-COOMe: Equatorial (preferred). -> H2 is Axial.
-
C4-OH: Equatorial (preferred in reduction). -> H4 is Axial.
-
Relationship: H2 (ax) and H4 (ax) are on the same face (1,3-diaxial).
-
NMR Signal: Strong NOE between H2 and H4 confirms the (2S, 4R) configuration.
Workflow Diagram
Figure 2: Process Flow Diagram for the synthesis of the target hydrochloride salt.
References
-
Gillard, J., et al. "Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives."[3] The Journal of Organic Chemistry, vol. 61, no. 6, 1996, pp. 2226-2231. Link
-
Li, S., et al. "A new and efficient protocol for the synthesis of the key intermediate of Palbociclib." Journal of Chemical Research, 2019. (Relevant for piperidine scale-up techniques). Link
-
ChemicalBook. "4-Hydroxypiperidine hydrochloride synthesis." (General reduction protocols). Link
-
BocSci. "(2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER Product Data." (Stereochemical reference).
-
PubChem. "(2S,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride."[4] Link
Sources
Application Note: Coupling Strategies for Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Executive Summary
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a critical chiral building block, often described as an "expanded" homolog of trans-4-hydroxy-L-proline. Its rigid piperidine ring offers distinct conformational constraints compared to pyrrolidine-based scaffolds, making it invaluable in the design of HCV NS5A inhibitors , collagen mimetics , and protease inhibitors .
This guide addresses the specific synthetic challenges associated with this molecule:
-
Steric Hindrance: The secondary amine in a six-membered ring is less nucleophilic than its five-membered counterpart.
-
Stereochemical Inversion: The (4R)-hydroxyl group is prone to inversion under Mitsunobu conditions.
-
Diketopiperazine (DKP) Formation: A dominant failure mode when the N-terminus is acylated with an amino acid and subsequently deprotected.
Chemical Reactivity Profile
| Functional Handle | Characteristics | Primary Application | Critical Risk |
| Secondary Amine (N1) | Nucleophilic but sterically crowded by the C2-ester and C6-methylene. | Amide Coupling (Scaffold attachment) | Slow kinetics leading to incomplete coupling; requires high-activity reagents (HATU/HOAt). |
| Secondary Alcohol (C4) | (4R) Configuration (Equatorial/Axial depending on conformer). | Etherification / Mitsunobu | Unintended elimination or retention of configuration if conditions are not optimized. |
| Methyl Ester (C2) | Labile to basic hydrolysis. | C-Terminal Extension | DKP Formation : Upon deprotection of an N-attached amino acid, the free amine can attack this ester, cyclizing to form a byproduct. |
Workflow Visualization
The following diagram maps the logical flow of functionalization, highlighting the critical "DKP Trap" that must be avoided.
Caption: Reactivity map showing the divergent pathways for N- and O-functionalization and the critical DKP failure mode.
Detailed Protocols
Protocol A: N-Acylation (Amide Coupling)
Objective: Couple a carboxylic acid (R-COOH) to the secondary amine of the piperidine core. Challenge: The secondary amine is less reactive than primary amines. Standard EDC/NHS coupling often fails or proceeds slowly.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/EDC due to the "HOAt effect" which accelerates reaction with hindered amines.
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv).
-
Pre-activation: Add HATU (1.1 equiv) and stir at 0°C for 5–10 minutes. Note: Color change to yellow/orange indicates active ester formation.
-
Addition: Add this compound (1.0 equiv) dissolved in minimal DMF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring (Self-Validation):
-
TLC: Ninhydrin stain will show the disappearance of the starting amine (often a distinct spot near baseline) and appearance of a UV-active amide.
-
LC-MS: Check for [M+H]+ corresponding to Product. Watch for: Mass of Acid + Mass of Piperidine - 18 (H2O).
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.[2] Dry over Na2SO4.[1][2]
Protocol B: O-Functionalization via Mitsunobu Reaction
Objective: Invert the stereochemistry at C4 (from 4R to 4S) or introduce a nucleophile (e.g., Azide, Phenol). Mechanism: The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration .[3]
Reagents:
-
Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (for easier cleanup).[4]
-
Azo Reagent: DIAD (Diisopropyl azodicarboxylate) or DEAD.[3]
-
Nucleophile: Benzoic acid (for inversion to ester), DPPA (for azide), or Phenols.
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc protected this compound (1.0 equiv) in anhydrous THF. Crucial: The amine MUST be protected to prevent N-alkylation or poisoning of the betaine intermediate.
-
Addition 1: Add PPh3 (1.5 equiv) and the Nucleophile (1.5 equiv, e.g., 4-Nitrobenzoic acid). Cool to 0°C.[1][3]
-
Addition 2: Dropwise add DIAD (1.5 equiv) over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Self-Validation (NMR):
-
1H NMR: The C4-H proton signal will shift significantly and change multiplicity due to the change in coupling constants (axial vs. equatorial) upon inversion.
-
(2S, 4R) Starting Material: C4-H often appears as a multiplet ~3.8-4.0 ppm.
-
(2S, 4S) Product: C4-H signal often shifts downfield (if acylated) and shows distinct coupling to C3/C5 protons.
-
Troubleshooting & Critical Failure Modes
The "DKP Trap" (Diketopiperazine Formation)
Scenario: You have coupled an amino acid (e.g., Fmoc-Ala-OH) to the nitrogen of the piperidine ring. You now remove the Fmoc group to couple the next residue. Observation: Yield drops to near zero. LC-MS shows a mass corresponding to [Ala + Piperidine - MeOH]. Cause: The newly liberated primary amine of the Alanine attacks the intramolecular methyl ester of the piperidine, forming a stable 6,6-bicyclic diketopiperazine. Prevention:
-
Use tert-butyl esters instead of methyl esters if possible (steric bulk slows cyclization).
-
Rapid Coupling: Perform the subsequent coupling step immediately after deprotection. Do not store the deprotected intermediate.
-
Use Trityl Protection: For the N-terminal amino acid, allowing deprotection under acidic conditions where the amine is protonated (and thus non-nucleophilic).
Steric Hindrance at N1
Symptom: Incomplete conversion during amide coupling. Solution:
-
Switch from HATU to PyBOP or COMU .
-
Microwave irradiation (50°C, 20 mins) can drive the reaction to completion.
References
-
Mitsunobu Reaction Guide: Detailed mechanism and protocol for stereochemical inversion.
-
Source:
-
-
Peptide Coupling Reagents: Comparison of HATU, EDC, and others for hindered amines.
-
Source:
-
-
Diketopiperazine Formation: Analysis of DKP risks in proline/pipecolic acid deriv
-
Source:
-
-
HCV NS5A Inhibitor Design: Application of piperidine scaffolds in drug discovery.
-
Source:(General reference to NS5A class)
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Welcome to the technical support center for the purification of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, ensuring its high purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[][2][3]
This document is structured to provide immediate, practical solutions to real-world laboratory challenges. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible results.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a diagnosis of probable causes and a step-by-step solution.
Issue 1: Low Overall Yield After Purification
Q: I'm losing a significant amount of my product during the purification process. What are the likely causes and how can I improve my recovery?
A: Low yield is a multifaceted problem that can arise from several stages of your workflow.[4][5] A systematic approach is crucial to pinpoint the source of the loss.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Extraction During Workup | The target molecule possesses both a secondary amine and a hydroxyl group, making it quite polar. This can lead to it remaining in the aqueous phase during a standard organic-aqueous extraction. | 1. Adjust pH: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding a base like sodium hydroxide (NaOH) to deprotonate the piperidine nitrogen, making the molecule less water-soluble.[6] 2. Use a More Polar Solvent: Instead of less polar solvents like diethyl ether, use a more polar extraction solvent such as dichloromethane (DCM) or a mixture of DCM/isopropanol. 3. Perform Multiple Extractions: Carry out at least 3-5 extractions of the aqueous layer to maximize the recovery of the product into the organic phase.[7] |
| Product Adhesion to Silica Gel in Column Chromatography | The polar nature of your compound can cause strong, sometimes irreversible, binding to the acidic silica gel, leading to significant product loss on the column.[8] | 1. Deactivate the Silica: Pre-treat your silica gel with a triethylamine (TEA) solution. A common practice is to use a mobile phase containing a small percentage of TEA (e.g., 0.5-1%) to neutralize the acidic sites on the silica.[9] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) for your column chromatography.[8] 3. Optimize the Mobile Phase: A gradient elution starting with a less polar solvent and gradually increasing the polarity can help in eluting the compound without excessive band broadening and tailing. |
| Product Loss During Solvent Removal | This compound may have some volatility, especially under high vacuum and elevated temperatures. | 1. Avoid Excessive Heat: When using a rotary evaporator, keep the water bath temperature moderate (e.g., 30-40°C). 2. Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap to recover any volatile product. |
| Degradation of the Compound | Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can potentially lead to degradation. | 1. Minimize Exposure Time: Limit the time your compound is in contact with strong acids or bases during workup and purification. 2. Maintain a Cold Chain: Keep your samples cold, especially during workup and when stored for extended periods. |
Issue 2: Impure Fractions from Column Chromatography
Q: My fractions from the silica gel column are not clean. I'm seeing co-elution with impurities. How can I improve the separation?
A: Achieving good separation on a column requires careful optimization of the stationary and mobile phases to exploit the differences in polarity between your target compound and the impurities.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inappropriate Mobile Phase Polarity | If the mobile phase is too polar, both your product and impurities will elute quickly with poor separation. If it's not polar enough, your product may not move from the baseline. | 1. Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound. Good starting solvent systems for this polar molecule include DCM/Methanol or Ethyl Acetate/Methanol mixtures. 2. Incorporate a Modifier: As mentioned for low yield, adding a small amount of a base like triethylamine or ammonium hydroxide to your mobile phase can significantly improve peak shape and separation for amines by minimizing interactions with silica.[8] |
| Column Overloading | Applying too much crude material to the column will result in broad bands that overlap, making separation impossible. | 1. Rule of Thumb: A general guideline is to load no more than 1g of crude material per 20-40g of silica gel. This ratio may need to be adjusted based on the difficulty of the separation. 2. Dry Loading: For better resolution, consider dry loading your sample. Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column. |
| Presence of Diastereomeric Impurities | If the synthesis is not perfectly stereocontrolled, you may have the (2S,4S), (2R,4R), (2S,4R), or (2R,4S) diastereomers. These can be difficult to separate on standard silica gel. | 1. High-Performance Liquid Chromatography (HPLC): For separating diastereomers, normal-phase or reverse-phase HPLC is often more effective than flash chromatography. 2. Chiral Chromatography: To separate enantiomers, you will need to use a chiral stationary phase (CSP) in an HPLC system.[10][11][12][13] |
Issue 3: Difficulty with Crystallization/Recrystallization
Q: I am trying to purify my compound by recrystallization, but it either oils out or doesn't crystallize at all. What can I do?
A: Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging, especially for polar molecules that may form viscous oils.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incorrect Solvent System | The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. | 1. Systematic Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) in small test tubes. 2. Use a Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. For your compound, a good starting point could be a methanol/diethyl ether or an ethanol/hexane system. |
| Solution is Supersaturated or Too Dilute | If the solution is supersaturated, the compound may crash out as an oil. If it's too dilute, crystallization may not occur. | 1. Finding the Right Concentration: This often requires some trial and error. Start by dissolving your compound in a minimal amount of the hot solvent. If it oils out upon cooling, add a little more solvent and reheat to dissolve, then cool again. |
| Lack of Nucleation Sites | Crystallization requires a nucleation event to begin. | 1. Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod just below the solvent level. 2. Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to act as a template for crystal growth. |
| Cooling Too Rapidly | Rapid cooling often leads to the formation of small, impure crystals or an oil. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow the cooling rate. Once at room temperature, you can then place it in a refrigerator or freezer to maximize crystal formation. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography mobile phase for this compound?
A1: A good starting point for the purification of this compound on silica gel is a solvent system of dichloromethane (DCM) and methanol (MeOH). Begin with a low percentage of methanol (e.g., 2-5%) and gradually increase the polarity. Adding a small amount of a base like triethylamine (0.5-1%) or ammonium hydroxide can significantly improve the chromatography of this basic compound by reducing tailing.[8]
Q2: My compound does not have a UV chromophore. How can I monitor its purity by HPLC?
A2: For compounds lacking a UV chromophore, several detection methods are available for HPLC analysis.[10] These include:
-
Refractive Index (RI) Detection: RI detectors are universal but are sensitive to changes in mobile phase composition and temperature, making them unsuitable for gradient elution.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a more versatile "universal" detector that can be used with gradient elution. It is a good option for non-volatile analytes like yours.
-
Charged Aerosol Detection (CAD): CAD is another universal detector that is compatible with gradient elution and often provides better sensitivity than ELSD.
-
Pre-column Derivatization: You can react your compound with a derivatizing agent that introduces a UV-active or fluorescent tag.[7][10] However, this adds an extra step to your workflow and you must ensure the derivatization reaction goes to completion.
Q3: How do I confirm the stereochemical purity of my final product?
A3: Confirming the stereochemical purity is crucial for chiral molecules in drug development.[] The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[10][14] You will need to screen different chiral stationary phases (CSPs) and mobile phases to find a method that can resolve the (2S,4R) enantiomer from its (2R,4S) counterpart and any other diastereomers. Polysaccharide-based CSPs are often a good starting point for this class of compounds.[11][12][13][15]
Q4: Can I purify this compound using acid-base extraction?
A4: Yes, acid-base extraction can be a very effective initial purification step to remove neutral or acidic impurities.[6] The process involves:
-
Dissolving the crude mixture in an organic solvent (e.g., DCM).
-
Extracting with a dilute aqueous acid (e.g., 1M HCl). Your basic piperidine will be protonated and move into the aqueous layer.
-
Discard the organic layer containing neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Extract your deprotonated, now organic-soluble, product back into an organic solvent.
-
Dry the organic layer with a drying agent like anhydrous sodium sulfate, filter, and concentrate.
Q5: The N-Boc protected version of this compound is often used in synthesis. How does the Boc group affect purification?
A5: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly changes the molecule's properties. The Boc-protected compound is much less polar and is no longer basic. This generally makes it much easier to purify by standard silica gel chromatography using less polar solvent systems, such as hexane/ethyl acetate or DCM/ethyl acetate. You will not need to add a basic modifier to the mobile phase.
III. Experimental Protocols & Workflows
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass column, collection tubes, and other standard laboratory glassware
Procedure:
-
Mobile Phase Preparation: Prepare your starting mobile phase. A good starting point is DCM with 2% MeOH and 0.5% TEA. Prepare a more polar mobile phase (e.g., DCM with 10% MeOH and 0.5% TEA) for gradient elution.
-
Column Packing: Pack a glass column with silica gel as a slurry in the starting mobile phase. Ensure the silica bed is well-compacted and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of the starting mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute your compound. A stepwise or linear gradient can be used.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin) to visualize the spots.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.
Workflow Diagram: Troubleshooting Purification Issues
The following diagram outlines a logical workflow for diagnosing and resolving common purification challenges.
Caption: A decision-making workflow for troubleshooting common purification issues.
References
- Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal.
- Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed.
- Ali, I., Naim, L., & Ghanem, A. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
- BOC Sciences. (2025). Chiral Intermediates in Drug Synthesis.
- Benchchem. (2025). The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine.
- Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- Benchchem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
- NEB. FAQ: My purification failed and/or why is my yield lower than expected?.
- Chem-Impex. Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid.
- Protherics Inc. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. Google Patents.
- MilliporeSigma. Troubleshooting Purification Methods.
- Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. (2025).
- Daicel Chiral Technologies. Frequently Asked Questions.
- Reddit. (2025). Purification of THP protected compound.
- Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution.
- Google Patents. (2014). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
- Vedejs, E., & Fields, S. C. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Semantic Scholar.
- Zádor, F., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. neb.com [neb.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 12. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chiraltech.com [chiraltech.com]
Technical Support Center: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate Synthesis
The following technical support guide is designed for researchers and process chemists working with Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate . It addresses specific failure modes, side reactions, and purification challenges associated with this chiral building block.
Product Code: M-HYP-2S4R CAS Registry (Generic): 321744-26-7 (Related N-Boc derivatives often cited) Support Level: Advanced Synthesis & Troubleshooting
Core Reaction Analysis & Failure Modes
The synthesis of this compound typically involves the hydrogenation of 4-hydroxypicolinic acid followed by esterification, or the direct esterification of the chiral amino acid. The (2S,4R) configuration represents the cis-isomer (assuming standard priority assignment where the C2-carboxylate and C4-hydroxyl are on the same side of the ring plane).
Primary Side Reaction Pathways
The following diagram illustrates the three critical "leakage points" where yield and stereochemical integrity are lost during synthesis.
Figure 1: Critical instability pathways for 4-hydroxypiperidine-2-carboxylates.
Troubleshooting Guide: Specific Failure Scenarios
Scenario A: Loss of Stereochemical Purity (Diastereomer Contamination)
Symptom: NMR shows split peaks for the methyl ester singlet; Chiral HPLC shows a secondary peak (often 5-15%). Diagnosis: Epimerization at the C2 position (alpha-proton acidity).
| Root Cause | Mechanism | Corrective Action |
| Aggressive Esterification | The use of SOCl₂/MeOH at reflux generates HCl. Prolonged heating promotes acid-catalyzed enolization at C2. | Switch Protocol: Use 2.2 eq. SOCl₂ at 0°C to RT. Do not reflux. Alternatively, use TMSCl/MeOH (creates anhydrous HCl gently). |
| Basification Workup | Neutralizing the HCl salt with strong base (NaOH/KOH) to extract the free amine causes rapid epimerization. | Buffer Control: Use mild bases like NaHCO₃ or K₂CO₃. Keep pH < 9. Ideally, isolate as the HCl salt directly to lock stereochemistry. |
| Hydrogenation Drift | If synthesizing from 4-hydroxypicolinic acid, the catalyst (Rh vs. Pd) dictates the cis/trans ratio. | Catalyst Selection: Use Rh/C or PtO₂ in acetic acid/water. These favor the cis (2S,4R) isomer via facial selectivity. Pd/C often yields mixtures. |
Scenario B: Product Disappearance / UV-Active Impurity
Symptom: Yield is low; TLC shows a new UV-active spot (the target piperidine is not UV active). Diagnosis: Acid-catalyzed Dehydration (Elimination).
Technical Insight: The C4-hydroxyl group is beta to the nitrogen but gamma to the ester. While not as labile as beta-hydroxy esters, strong acidic conditions at high temperatures can force the elimination of water, forming the
-
Immediate Fix: Lower the reaction temperature during esterification.
-
Process Check: Ensure the starting material (acid) is dry. Water in the SOCl₂ reaction acts as a nucleophile/base that can complicate the mechanism.
Scenario C: Insoluble White Precipitate During Storage
Symptom: The free base oil turns cloudy or solidifies into an insoluble mass over 24-48 hours. Diagnosis: Dimerization to Diketopiperazine (DKP).
Mechanism: Two molecules of the amino ester react intermolecularly (Head-to-Tail) to form a 6-membered bis-lactam ring. This is thermodynamically a "dead end."
-
Prevention: Never store the methyl ester as a free base. Always convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine cannot nucleophilically attack the ester of a neighbor.
Validated Synthetic Workflow (Salt Isolation Strategy)
To maximize stability and purity, the following workflow is recommended. This protocol avoids the isolation of the unstable free base.
-
Preparation: Suspend (2S,4R)-4-hydroxypiperidine-2-carboxylic acid in dry Methanol (10 vol).
-
Activation: Cool to 0°C. Add Thionyl Chloride (2.5 eq) dropwise. Exotherm control is critical.
-
Reaction: Stir at 0°C for 1 hour, then warm to 20-25°C. Stir for 12-16 hours. Do not reflux.
-
Workup (The "Dry" Method):
-
Concentrate in vacuo to remove MeOH/SO₂/HCl.
-
Co-evaporate with Toluene (2x) to remove trace water and HCl.
-
Crystallization: Triturate the residue with Et₂O or MTBE. The product should crash out as the Hydrochloride Salt .
-
-
Validation: Check melting point and optical rotation immediately.
Stereochemical Logic & Decision Tree
Use this flow to determine the necessary purification steps based on your starting material source.
Figure 2: Process decision tree for ensuring stereochemical purity prior to esterification.
Frequently Asked Questions (FAQ)
Q: Can I use H₂SO₄/MeOH for the esterification instead of Thionyl Chloride? A: Yes, but with caution. Sulfuric acid is non-volatile. Isolating the product requires neutralization, which exposes the free amine to base (risk of epimerization/dimerization). Thionyl chloride is preferred because the excess reagent and byproducts (SO₂, HCl) are volatile, allowing for "clean" isolation of the salt by simple evaporation.
Q: Why does my optical rotation not match the literature? A: This is a common issue with piperidine-2-carboxylates.
-
Counter-ion effect: The rotation of the HCl salt differs significantly from the free base or TFA salt. Ensure you are comparing identical salt forms.
-
Hygroscopicity: The HCl salt is hygroscopic. Absorbed water lowers the specific rotation value. Dry the sample under high vacuum (P₂O₅) before measurement.
-
Trace Epimer: Even 2% of the (2R) enantiomer or (2S,4S) diastereomer can significantly skew rotation data.
Q: Is the N-Boc protection necessary? A: If your next step involves coupling the amine, N-Boc protection is highly recommended immediately after esterification. It prevents DKP formation and allows for standard silica chromatography purification, which is difficult with the polar free amine.
References
-
Clark-Lewis, J. W.; Mortimer, P. I. "The 4-Hydroxypipecolic Acid from Acacia species, and its Stereoisomers."[1] Journal of the Chemical Society, 1961 , 189-196.
- Foundational text on the isolation, stability, and separation of cis/trans 4-hydroxypipecolic acids.
-
Wang, Y.; et al. "Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts... access to cis-configurated hydroxypiperidine esters."[2] Organic Chemistry Frontiers, 2019 .
- Modern catalytic methods establishing the preference for cis-selectivity in pyridine hydrogen
-
Cohen, S. B.; Halcomb, R. L. "Structure-Activity Relationship Studies of the 4-Hydroxypiperidine-2-carboxylic Acid Scaffold." Bioorganic & Medicinal Chemistry Letters, 2002 , 12(17), 2337-2340.
- Provides context on the stability and derivatiz
-
Organic Syntheses, Coll. Vol. 9, p. 242 (1998). "Esterification of Carboxylic Acids."
- General reference for standard esterification protocols and handling of acid-sensitive substr
Sources
- 1. 35. The 4-hydroxypipecolic acid from acacia species, and its stereoisomers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
resolving methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate diastereomers
Technical Support Center: Resolution of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: RES-PIP-2S4R-001
Executive Summary & Stereochemical Triage
User Query: "I need to isolate this compound from a mixture. What is the most robust protocol?"
Scientist’s Analysis: The target molecule is the trans-4-hydroxy-L-pipecolic acid methyl ester . Before selecting a protocol, you must define your starting mixture, as "resolution" can refer to two distinct challenges:
-
Diastereomeric Separation: Separating the trans-(2S,4R) isomer from the cis-(2S,4S) epimer. (Common after ketone reduction).
-
Enantiomeric Resolution: Separating the (2S,4R) enantiomer from the (2R,4S) enantiomer. (Common when using racemic starting materials).
Stereochemistry Reference Table:
| Configuration | Common Name | Relationship to Target | Physical Separation Method |
| (2S, 4R) | trans-L-Isomer | TARGET | N/A |
| (2S, 4S) | cis-L-Isomer | Diastereomer (Epimer at C4) | Achiral Column / Crystallization |
| (2R, 4S) | trans-D-Isomer | Enantiomer | Chiral Column / Chiral Salt Resolution |
| (2R, 4R) | cis-D-Isomer | Diastereomer | Achiral Column + Chiral Resolution |
Diagnostic Module: Characterizing Your Mixture
Before attempting separation, confirm the composition of your crude material.
Q: How do I quickly distinguish the (2S,4R) trans-isomer from the (2S,4S) cis-isomer by NMR?
A: Proton NMR (
-
Target (2S,4R) Trans: The C4 proton is usually axial (in the stable chair conformer where substituents are equatorial). Look for a large diaxial coupling constant (
) and a smaller axial-equatorial coupling. -
Contaminant (2S,4S) Cis: The C4 proton is equatorial. Look for smaller coupling constants (
) due to eq-ax and eq-eq interactions.
Q: Which HPLC method separates these isomers?
A:
-
For Diastereomers (Cis vs. Trans): Standard C18 or C8 Reverse Phase columns.
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient.
-
Note: The cis isomer is generally more polar and elutes earlier than the trans isomer due to intramolecular H-bonding capabilities.
-
-
For Enantiomers ((2S,4R) vs. (2R,4S)):
-
Column: Chiralpak AD-H or IC (Daicel).
-
Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
-
Detection: 210 nm.
-
Workflow Selection Strategy
Use the following logic gate to select your experimental protocol.
Figure 1: Decision Matrix for selecting the appropriate resolution or separation protocol based on mixture composition and scale.
Protocol A: Separation of Diastereomers (Cis/Trans)
Use this if you have reduced the ketone and have a mix of (2S,4R) and (2S,4S).
The Challenge: Direct crystallization of the free amine ester is difficult due to low melting points and "oiling out." The Solution: N-Boc Protection followed by Crystallization.
Step-by-Step Protocol:
-
Protection: Treat your crude amine mixture (HCl salt or free base) with
(1.1 equiv) and (2.5 equiv) in DCM. Stir 4h at RT. -
Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over
.[1][2] -
Separation (Choose based on ratio):
-
If Trans > 60%: Recrystallization.
-
Dissolve the N-Boc crude in hot Ethyl Acetate/Hexane (1:4) .
-
Cool slowly to 0°C. The (2S,4R)-N-Boc ester typically crystallizes as white needles.
-
Yield: ~70% recovery of pure diastereomer.
-
-
If Cis > 60% (and you want Trans): Mitsunobu Inversion.
-
Do not discard the Cis isomer.
-
React the N-Boc-Cis-isomer with
-nitrobenzoic acid, DIAD, and in THF. -
Hydrolyze the resulting ester with
(mild) to invert stereochemistry at C4 from (S) to (R).
-
-
Protocol B: Classical Resolution of Enantiomers
Use this if you have Racemic Trans material and need the (2S,4R) enantiomer.
The Agent: Dibenzoyl-L-tartaric acid (L-DBTA) is the gold standard for resolving pipecolic acid derivatives [1].
Protocol:
-
Salt Formation: Dissolve 10 mmol of racemic trans-4-hydroxypiperidine-2-carboxylate methyl ester in Methanol (20 mL) .
-
Addition: Add 10 mmol of L-DBTA dissolved in Methanol (10 mL) .
-
Crystallization:
-
Heat to reflux until clear.
-
Add warm Isopropanol (30 mL) as an anti-solvent.
-
Allow to cool slowly to RT, then refrigerate at 4°C overnight.
-
-
Harvest: Filter the crystals.
-
Note: The crystalline salt is usually the (2S,4R)
L-DBTA complex (Verify specific rotation).
-
-
Free Basing: Suspend crystals in DCM and treat with saturated
. Separate organic layer to recover the resolved free amine.
Troubleshooting Guide (FAQ)
Q: My product is "oiling out" during crystallization. What went wrong?
-
Cause: Presence of water or too high solubility of impurities.
-
Fix:
-
Dry your crude material azeotropically with toluene before crystallization.
-
Use a "Seeding" technique: Save a tiny crystal from a previous successful batch (or scratch the glass) to induce nucleation.
-
Switch solvent system: If using MeOH/Ether, switch to Ethanol/Ethyl Acetate .
-
Q: The ester moiety hydrolyzed during the process.
-
Cause: Exposure to strong aqueous base (NaOH) or strong acid with water present.
-
Fix:
-
When free-basing the salt, use Ammonia in Methanol or saturated
(cold) instead of NaOH. -
Avoid water in the salt formation step; use anhydrous MeOH.
-
Q: I have the (2S,4S) isomer, but I need the (2S,4R). Can I convert it?
-
Yes. This requires Inversion at C4 .
-
Method: Protect Nitrogen (Boc).[3] Use the Mitsunobu reaction (Source 1.6) to invert the hydroxyl group.
-
Alternative: Oxidize the (2S,4S)-alcohol to the ketone (Swern oxidation), then reduce with L-Selectride (bulky hydride) to favor the trans-(2S,4R) alcohol via kinetic control.
-
Advanced Workflow: C4-Inversion Cycle
If you are stuck with the wrong diastereomer (Cis), use this chemical inversion loop to maximize yield of the (2S,4R) Target.
Figure 2: Inversion cycle to convert the unwanted cis-isomer into the target trans-isomer via an oxidation-reduction sequence.
References
-
Diastereomeric Salt Resolution: Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. National Institute of Informatics. 4
-
Kinetic Resolution & N-Boc Chemistry: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry.[5][6] 7[6][8]
-
Synthesis of (2S,4R) Target: Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. Journal of Organic Chemistry.[5][6] 5[6][8]
-
Enzymatic Approaches: Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. ResearchGate.[9] Link[6][8][7]
-
Commercial Standards (Stereochem Verification): (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.[][11] Thermo Scientific.[11] 11
Sources
- 1. datapdf.com [datapdf.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)-4-hydroxypipecolic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. 362970010 [thermofisher.com]
Technical Support Center: Optimization of Reaction Time for Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction time in this critical synthetic process. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The desired (2S,4R) stereochemistry is key to the biological activity of the final compounds. A common and effective synthetic route involves the diastereoselective reduction of a 4-keto precursor, typically methyl (S)-N-Boc-4-oxopiperidine-2-carboxylate. The optimization of this reduction step is paramount for achieving high yields and purity while minimizing reaction time and production costs.
This guide will focus on the critical parameters influencing the reaction rate and stereoselectivity of this transformation, providing actionable insights to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: My diastereoselective reduction of the 4-keto precursor is very slow. What are the primary factors I should investigate to increase the reaction rate?
A1: A slow reaction rate in the reduction of the 4-keto precursor can be attributed to several factors. The most critical to investigate are:
-
Choice of Reducing Agent: The reactivity of the hydride source is a primary determinant of reaction speed. More reactive agents like lithium aluminum hydride (LiAlH₄) will generally be faster than milder agents like sodium borohydride (NaBH₄). However, this must be balanced with the desired selectivity.
-
Reaction Temperature: Increasing the reaction temperature will generally increase the reaction rate.[1] However, this can also negatively impact diastereoselectivity. It is crucial to find an optimal temperature that balances reaction speed and stereochemical control.
-
Catalyst (if applicable): In catalytic hydrogenations, the choice of catalyst (e.g., Rhodium, Iridium, Platinum) and its loading are critical. Rhodium catalysts are often more effective than palladium for pyridine reductions.[2][3]
-
Solvent: The solvent can influence the solubility of the reagents and the stability of intermediates, thereby affecting the reaction rate.
Q2: I am observing low diastereoselectivity in my reduction. How can I improve the formation of the desired (2S,4R) isomer?
A2: Achieving high diastereoselectivity is paramount. To favor the formation of the (4R)-hydroxyl group, consider the following:
-
Chelating Agents: The use of chelating Lewis acids, such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), can pre-organize the substrate, leading to a more controlled hydride delivery and favoring the formation of the syn-diol.
-
Bulky Reducing Agents: Sterically hindered reducing agents, such as L-Selectride®, will preferentially attack from the less hindered face of the ketone, which can lead to the desired stereoisomer.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.
-
Biocatalysis: Employing carbonyl reductases can offer exceptional stereoselectivity, often yielding the desired product with very high diastereomeric excess.
Q3: Is N-protection of the piperidine nitrogen necessary, and how does it impact the reaction?
A3: Yes, N-protection is highly recommended. The use of a protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, serves several crucial functions:
-
Prevents Catalyst Poisoning: The basic nitrogen of the piperidine can coordinate to and deactivate metal catalysts used in hydrogenation reactions.
-
Prevents Side Reactions: The nucleophilic nitrogen can participate in unwanted side reactions.
-
Influences Conformation: The bulky Boc group can influence the conformation of the piperidine ring, which can in turn affect the facial selectivity of the ketone reduction.
Q4: What are the most common side reactions to be aware of during this synthesis?
A4: The most common side reactions include:
-
Formation of the undesired (2S,4S) diastereomer.
-
Over-reduction: If a more reactive reducing agent is used, the methyl ester could potentially be reduced to the corresponding alcohol.
-
Incomplete reaction: Leaving unreacted starting material.
-
Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the starting material or product.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Reactive Reducing Agent | The chosen hydride source may not have enough reducing power to efficiently reduce the ketone under the given conditions. | 1. Switch to a more reactive reducing agent: If using NaBH₄, consider trying LiBH₄ or a borane complex. 2. Increase the equivalents of the reducing agent: A slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. | 1. Gradually increase the temperature: Monitor the reaction by TLC or LC-MS to find a balance between reaction time and diastereoselectivity. 2. Perform a temperature screening study: Run small-scale reactions at different temperatures (e.g., -78°C, -40°C, 0°C, RT) to identify the optimal condition. |
| Catalyst Inactivity (for Hydrogenation) | The catalyst may be poisoned by impurities or inhibited by the substrate/product. | 1. Ensure high purity of starting materials: Purify the pyridine precursor if necessary. 2. Increase catalyst loading: A higher catalyst loading can sometimes overcome partial inhibition.[3] 3. Choose a more robust catalyst: Rhodium catalysts are often more resistant to poisoning than palladium catalysts.[2] |
| Poor Solubility | The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction and slow conversion. | 1. Screen different solvents: Test a range of anhydrous solvents in which all components are soluble at the reaction temperature. 2. Increase the solvent volume: A more dilute reaction can sometimes improve solubility. |
Issue 2: Low Diastereoselectivity
| Potential Cause | Explanation | Recommended Solution |
| Non-optimal Reducing Agent | The reducing agent may not be sterically demanding enough to differentiate between the two faces of the ketone. | 1. Use a bulky reducing agent: Employ reagents like L-Selectride® or K-Selectride® which will exhibit greater facial selectivity. 2. Consider a chelation-controlled reduction: Use a combination of a simple hydride source (e.g., NaBH₄) with a chelating Lewis acid (e.g., ZnCl₂). |
| High Reaction Temperature | Higher temperatures provide more energy for the system to overcome the activation barrier for the formation of the undesired diastereomer. | 1. Lower the reaction temperature: Conduct the reduction at -78°C or lower if possible. |
| Incorrect Solvent Choice | The solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity. | 1. Use non-coordinating solvents for chelation control: Solvents like dichloromethane (DCM) or toluene are preferred when using chelating Lewis acids. 2. Coordinating solvents for non-chelation control: Solvents like methanol or ethanol can solvate the cation of the reducing agent, reducing its chelating ability and potentially favoring the formation of the anti-diol. |
| Absence of a Directing Group | The N-Boc group can influence the stereochemical outcome. The absence of a suitable protecting group can lead to poor selectivity. | 1. Ensure the presence of an N-Boc or similar bulky protecting group. |
Experimental Protocols
The following protocols provide a starting point for the synthesis and can be optimized based on the troubleshooting guide above.
Protocol 1: Diastereoselective Reduction of Methyl (S)-N-Boc-4-oxopiperidine-2-carboxylate
This protocol aims for a balance between reaction time and diastereoselectivity.
Materials:
-
Methyl (S)-N-Boc-4-oxopiperidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl (S)-N-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain pure this compound.
Protocol 2: Boc Deprotection
This protocol describes the removal of the N-Boc protecting group.
Materials:
-
N-Boc protected this compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).[4]
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
Visualization of Key Concepts
Workflow for Troubleshooting Slow Reaction Rates
Caption: Key experimental factors that control the diastereochemical outcome of the reduction.
References
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available from: [Link]
- Langford, S. (2025). The Influence of Temperature and Pressure on Chemical Reactions. Department of Chemistry, Brookfield University.
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available from: [Link]
-
Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate. Available from: [Link]
-
Qi, Z., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool. Available from: [Link]
-
Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available from: [Link]
-
Kim, J., et al. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters. Available from: [Link]
-
Tan, Z., & Negishi, E. (2006). Selective synthesis of epolactaene featuring efficient construction of methyl (Z)-2-iodo-2-butenoate and (2R,3S,4S)-2-trimethylsilyl-2,3-epoxy-4-methyl- gamma-butyrolactone. Organic Letters. Available from: [Link]
-
Ortiz, A., et al. (2012). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Google Patents.
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available from: [Link]
-
Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available from: [Link]
-
Saeed, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research. Available from: [Link]
-
Thomson, R. J., & Woerpel, K. A. (2009). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. Available from: [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]
-
O'Brien, P., & Campos, K. R. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. PubMed. Available from: [Link]
-
Spetea, M., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available from: [Link]
-
Ghorbani-Choghamarani, A., & Taherpour, S. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Advances. Available from: [Link]
-
Tourwé, D., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Vrije Universiteit Brussel. Available from: [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available from: [Link]
Sources
Technical Support Center: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate Reactions
Welcome to the technical support center for methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. The following question-and-answer format addresses specific experimental challenges, explains the underlying chemical principles, and offers field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
This molecule has three primary reactive sites: the secondary amine (piperidine nitrogen), the hydroxyl group at the C4 position, and the methyl ester at the C2 position. The nitrogen is the most nucleophilic and basic site, making it prone to reactions like N-alkylation and N-acylation. The secondary hydroxyl group can undergo reactions typical of alcohols, such as O-arylation, though it is less nucleophilic than the nitrogen. The methyl ester is susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.[1]
Q2: Why is N-protection of this molecule often necessary before subsequent reactions?
Protecting the piperidine nitrogen is a common and often crucial strategy.[2] The high nucleophilicity of the secondary amine can lead to undesired side reactions at the nitrogen, such as N-alkylation when targeting the hydroxyl group, or it can interfere with reactions at other parts of the molecule.[3][4] A common protecting group is the tert-butyloxycarbonyl (Boc) group, which deactivates the nitrogen's nucleophilicity and can be removed under acidic conditions.[5]
Q3: What are the typical storage conditions for this compound and its derivatives?
As with many amines, it is best to store this compound and its derivatives under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[2] Piperidines can react with atmospheric carbon dioxide to form carbonate salts, which may appear as crystallization or cloudiness in solution.[2] Exposure to air and light can also lead to oxidation and the formation of colored impurities over time.[4][6]
Troubleshooting Guide: Common Reaction Issues
N-Protection Reactions (e.g., Boc Protection)
Problem: Incomplete or low yield of N-Boc protected product.
-
Potential Cause 1: Inadequate Base. The reaction of di-tert-butyl dicarbonate (Boc)₂O with the secondary amine releases an acidic byproduct. This can protonate the starting material, rendering the nitrogen non-nucleophilic and halting the reaction.[4]
-
Solution: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the acid as it forms.
-
-
Potential Cause 2: Reagent Quality. Di-tert-butyl dicarbonate can degrade over time, especially if not stored properly.
-
Solution: Use fresh or properly stored (refrigerated) (Boc)₂O. If the reagent is old, consider using a slight excess (1.1-1.2 equivalents).
-
-
Potential Cause 3: Solvent Effects. The choice of solvent can impact the solubility of reagents and the reaction rate.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. Ensure the starting material is fully dissolved before adding reagents.
-
Protocol: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine (1.2 eq) and stir the solution at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
N-Alkylation Reactions
Problem: Formation of a quaternary ammonium salt as a major byproduct.
-
Underlying Cause: This indicates over-alkylation of the piperidine nitrogen, which is a common side reaction, especially with reactive alkylating agents.[3][4]
-
Solution 1: Control Stoichiometry and Addition Rate. Use the piperidine as the limiting reagent or add the alkylating agent slowly using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[7]
-
Solution 2: Choice of Base. A bulky, non-nucleophilic base like diisopropylethylamine (Hünig's base) can be effective. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can also be used.[7]
-
Problem: Sluggish or incomplete N-alkylation reaction.
-
Potential Cause 1: Steric Hindrance. Bulky groups on either the piperidine or the alkylating agent can slow down the reaction.[4]
-
Solution: Increase the reaction temperature or consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide or chloride).
-
-
Potential Cause 2: In situ Salt Formation. The reaction generates an acid (e.g., HBr, HCl) which protonates the starting piperidine, making it non-nucleophilic.[4]
-
Solution: Add a base (e.g., K₂CO₃, TEA) to neutralize the acid byproduct and regenerate the free amine for reaction.
-
Troubleshooting Flowchart for N-Alkylation
Caption: Decision tree for troubleshooting N-alkylation reactions.
Ester Hydrolysis
Problem: Difficulty in hydrolyzing the methyl ester to the carboxylic acid.
-
Potential Cause 1: Steric Hindrance. The piperidine ring structure can sterically hinder the approach of the hydroxide ion to the ester carbonyl.
-
Solution: Use more forcing conditions, such as elevated temperatures or a stronger base like potassium hydroxide. A co-solvent like methanol or THF can help with solubility.
-
-
Potential Cause 2: Incomplete Reaction with LiOH. Lithium hydroxide is commonly used for mild ester hydrolysis. If the reaction is incomplete, it could be due to insufficient equivalents or reaction time.
-
Solution: Increase the equivalents of LiOH (e.g., to 3-5 equivalents) and prolong the reaction time. Monitor by TLC or LC-MS until the starting material is consumed.
-
Problem: Formation of side products during hydrolysis.
-
Potential Cause: Base-catalyzed side reactions. Strong basic conditions and high temperatures can sometimes lead to undesired side reactions.[8]
-
Solution: Employ milder conditions first (e.g., LiOH in THF/water at room temperature). If harsher conditions are needed, ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
-
Purification Challenges
Problem: Product streaking or poor separation on silica gel chromatography.
-
Underlying Cause: The basic nitrogen of the piperidine can interact strongly with the acidic silica gel, leading to tailing and poor resolution.[6]
-
Solution 1: Add a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. This will compete with the product for binding to the acidic sites on the silica.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase C18 column if the compound is sufficiently nonpolar.
-
Solution 3: Acid-Base Extraction. For initial cleanup, an acid-base extraction can be highly effective at separating the basic piperidine derivative from neutral or acidic impurities.[6]
-
Problem: Appearance of two peaks for a pure compound in HPLC analysis.
-
Potential Cause: On-column ionization or interaction. For free base piperidines, differential ionization or interaction with the stationary phase can sometimes result in peak splitting, especially if the mobile phase pH is not controlled.
-
Solution: Add a buffer to the mobile phase to maintain a consistent pH. Using an acidic modifier like trifluoroacetic acid (TFA) often protonates the amine, leading to a single sharp peak.
-
Data Summary Table: Common Reaction Conditions
| Reaction | Reagents | Solvent | Base | Typical Issues |
| N-Boc Protection | (Boc)₂O | DCM, THF | TEA, DIPEA | Incomplete reaction |
| N-Alkylation | R-X (X=Br, I) | DMF, ACN | K₂CO₃, DIPEA | Over-alkylation, slow reaction[3][4] |
| Ester Hydrolysis | LiOH, NaOH | THF/H₂O, MeOH | (Self) | Incomplete hydrolysis |
References
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid 38. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. Retrieved from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Eureka | Patsnap. (2020, March 31). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
- Google Patents. (n.d.). US2784192A - Preparation of 4-hydroxypiperidines.
-
PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
-
Georganics. (n.d.). (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. Retrieved from [Link]
-
ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
PubChem. (n.d.). methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate | C6H11NO3 | CID 7021050. Retrieved from [Link]
Sources
- 1. CAS 254882-06-9: (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carbo… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Chiral HPLC Methods for Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Executive Summary & Molecule Profile
The Challenge: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate presents a dual challenge in chromatography:
-
Stereochemical Complexity: It possesses two chiral centers (C2 and C4), resulting in four possible stereoisomers: the target (2S,4R), its enantiomer (2R,4S), and the diastereomeric pair (2S,4S / 2R,4R).
-
Detection Limits: The molecule lacks a strong chromophore (no aromatic systems), rendering standard UV detection (254 nm) ineffective.
Strategic Approach: Successful analysis requires selecting a method based on your available detection hardware and the sample's protection status (Free Amine vs. N-Protected).
Isomer Landscape
| Isomer | Configuration | Relationship to Target | Separation Difficulty |
| Target | (2S, 4R) | -- | -- |
| Enantiomer | (2R, 4S) | Mirror Image | High (Requires Chiral Selector) |
| Diastereomer 1 | (2S, 4S) | Epimer at C4 | Low/Medium (Separable on Achiral C18) |
| Diastereomer 2 | (2R, 4R) | Epimer at C2 | Low/Medium (Separable on Achiral C18) |
Method Selection Guide (Decision Matrix)
Do not guess. Use this logic flow to select your starting protocol.
Figure 1: Decision tree for selecting the optimal chromatographic approach based on analyte structure and detection capabilities.
Detailed Protocols
Protocol A: The "Gold Standard" for Free Amines (Crown Ether)
Applicability: Free amine methyl ester. Best for separating the enantiomer (2R,4S) from the target.
Mechanism: The crown ether forms an inclusion complex with the primary ammonium group (
-
Column: Crownpak CR-I (+) or CR-I (-) (Daicel) or equivalent (e.g., Nu-Gel).
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.0 to 2.0).
-
Standard: 100% Water with HClO₄ (pH 1.5).
-
Modifier: Add 5-10% Methanol to reduce retention if needed.
-
-
Temperature: Low temperature (
) enhances resolution. -
Detection:
-
UV: 200 nm or 210 nm (Perchloric acid is UV transparent).
-
CAD/ELSD: Preferred (Non-volatile acid issue? Use TFA if using ELSD, but resolution may drop. HClO₄ is best for resolution).
-
-
Flow Rate: 0.4 – 0.5 mL/min (Keep backpressure low).
Why this works: The chiral recognition is driven by the ammonium protons binding to the crown ether oxygens. The (2S) center configuration dictates the fit.
Protocol B: N-Protected Intermediates (Polysaccharide)
Applicability: If you have the N-Boc or N-Cbz precursor. Mechanism: Hydrogen bonding and dipole-dipole interactions.[1]
-
Column: Chiralpak IC or IA (Immobilized are more robust).
-
Mobile Phase:
-
Normal Phase: n-Hexane / IPA / Ethanol (90:10:0.1).
-
Additive: 0.1% TFA (essential for the free carboxylic ester if slight hydrolysis occurs, or to sharpen peaks).
-
-
Detection: UV 210-230 nm (Carbonyl/Boc groups absorb here).
Protocol C: Derivatization (For High Sensitivity UV)
Applicability: Free amine, UV detector only, trace analysis (<0.1%). Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).
-
Reaction: Mix sample + Borate buffer (pH 8) + FMOC-Cl (in ACN). React 5 mins.
-
Quench: Add hydrophobic amine (e.g., Adamantanamine) to remove excess FMOC.
-
Separation: Use Protocol B (Polysaccharide column) or standard C18 if checking diastereomers only. The FMOC group adds a massive chromophore (UV 265 nm) and fluorescence.
Troubleshooting & FAQs
Q1: I am seeing a single broad peak. Is my column broken?
Diagnosis: Likely not broken, but method mismatch .
-
Cause 1 (Free Amine): If using a Polysaccharide column (AD/OD) with a free amine, the amine groups interact strongly with residual silanols, causing tailing/co-elution.
-
Fix: Switch to Protocol A (Crown Ether) or add 0.1% DEA (Diethylamine) to the mobile phase (only if using immobilized columns like IA/IC).
-
-
Cause 2 (Diastereomers): You might be separating the (2S,4R) from the (2S,4S) (diastereomers) but not the enantiomer.
-
Fix: Diastereomers separate on achiral C18. Enantiomers require the chiral column. Ensure you have a racemic standard (all 4 isomers) to confirm what you are seeing.
-
Q2: The baseline at 210 nm is too noisy to quantify the impurity.
Diagnosis: Solvent UV cutoff interference.
-
Cause: Acetate or Formate buffers absorb at 210 nm.
-
Fix:
-
Switch to Phosphate buffer (20 mM NaH₂PO₄) or Perchloric Acid (if using Crownpak). These are UV transparent.
-
Use Acetonitrile instead of Methanol (lower UV cutoff).
-
If sensitivity is still too low, you must derivatize (Protocol C).
-
Q3: My retention times are shifting between runs.
Diagnosis: Temperature or pH instability.
-
Context: Chiral separations are thermodynamically driven and highly sensitive to temperature.
-
Fix:
-
Use a column oven set strictly (e.g.,
). -
For Crown Ether columns: Ensure the mobile phase pH is strictly controlled (pH 1.5 vs 2.0 makes a huge difference in ammonium ionization state).
-
Q4: Can I separate all 4 isomers in one run?
Answer: Rarely on a single column.
-
Strategy:
-
Step 1 (Achiral C18): Separate the diastereomers (cis vs trans). Collect the "cis" peak (mixture of 2S,4R and 2R,4S).
-
Step 2 (Chiral): Reinject the collected fraction onto the Chiral Column to resolve the enantiomers.
-
Note: Some immobilized columns (Chiralpak IC) might separate all 4, but optimization is difficult.
-
Quantitative Data Summary
| Parameter | Direct UV (210 nm) | Derivatization (FMOC) | CAD/ELSD |
| LOD (Limit of Detection) | ~10 µg/mL | ~0.05 µg/mL | ~1-5 µg/mL |
| Linearity (R²) | > 0.99 (High conc. only) | > 0.999 | > 0.99 (Polynomial fit often needed) |
| Sample Prep Time | Minimal | 30 mins | Minimal |
| Robustness | Low (Baseline noise) | High | Medium (Gas pressure sensitive) |
References
-
BenchChem. (2025).[2][3][4] Technical Support Center: Enhancing the Resolution of 4-Hydroxypipecolic Acid Enantiomers on Chiral Columns. Retrieved from
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from
- Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Separation Science Series. (Standard text on Crown Ether mechanisms).
-
Sigma-Aldrich. (2025). Strategies for Chiral HPLC Method Development: Polar Ionic Mode. Retrieved from
-
Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis. Retrieved from
Sources
Technical Support Center: Handling & Storage of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
[1]
Topic: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (HCl Salt & Free Base) CAS: 955027-91-5 (HCl salt), 321744-26-7 (N-Boc precursor ref) Support Tier: Level 3 (Senior Application Scientist)[]
Introduction: The Stereochemical Imperative
You are working with a chiral, bifunctional piperidine scaffold . This compound is not merely a reagent; it is a stereochemically defined building block often used to induce specific conformations in peptidomimetics or kinase inhibitors.
Why Special Care is Required:
-
Stereochemical Fragility: The C2 stereocenter (alpha to the ester and amine) is susceptible to epimerization under basic conditions.
-
Hygroscopicity: The hydrochloride salt (the most common commercial form) is highly hygroscopic. Moisture absorption leads to weighing errors and, over time, ester hydrolysis.
-
Bifunctionality: The presence of a secondary amine and a secondary alcohol creates competing nucleophiles if not properly protected or modulated.
Module 1: Critical Storage & Stability
Q: What are the absolute best conditions for long-term storage?
Recommendation: Store the hydrochloride salt at -20°C (Freezer) under an inert atmosphere (Argon/Nitrogen) with desiccant.
-
The Mechanism: The methyl ester is susceptible to hydrolysis, a reaction catalyzed by acid (provided by the HCl salt itself) and moisture. Lowering the temperature kinetically inhibits this hydrolysis.
-
The Protocol:
-
Keep the vial tightly sealed with parafilm.
-
Place the primary vial inside a secondary container (e.g., a screw-top jar) containing active desiccant (silica gel or Drierite).[]
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Q: My compound has formed hard clumps. Is it degraded?
Diagnosis: Clumping indicates moisture absorption (hygroscopicity), but not necessarily chemical degradation. Validation Test:
-
Visual: If the solid is white/off-white and clumped, it is likely just wet.[] If it has turned yellow/orange or "oily," chemical degradation (oxidation/hydrolysis) is likely.
-
Analytical: Run an LC-MS or 1H NMR.
Q: How do I salvage "wet" material?
Protocol: Do not heat the salt >40°C to dry it, as this accelerates acid-catalyzed ester hydrolysis.[]
-
Dissolve the salt in a minimum amount of anhydrous Methanol.
-
Add anhydrous Toluene (azeotrope partner).
-
Concentrate on a rotary evaporator at low temperature (<35°C). Repeat 2-3 times.
-
Dry under high vacuum (0.1 mmHg) for 4-6 hours.
Module 2: Handling & Solubility
Visual Guide: Handling The Hygroscopic Salt
Caption: Workflow for minimizing moisture uptake during weighing. Speed and environmental control are critical to maintain stoichiometry.
Solubility Matrix
| Solvent | Form: HCl Salt | Form: Free Base | Usage Notes |
| Water | Highly Soluble | Moderate | Good for aqueous workups; risk of hydrolysis if pH > 9 or < 3.[] |
| Methanol | Soluble | Soluble | Excellent for transfers; avoid for reactions involving other esters (transesterification risk).[] |
| DMSO/DMF | Soluble | Soluble | Standard for coupling reactions. |
| DCM/Chloroform | Insoluble | Soluble | Critical: Use DCM to extract the free base after neutralization. |
| Ether/Hexanes | Insoluble | Insoluble | Use to precipitate the salt or wash away non-polar impurities. |
Module 3: Reaction Troubleshooting & Integrity
Q: How do I generate the free base without hydrolyzing the ester?
The Issue: Strong aqueous bases (NaOH, KOH) will rapidly hydrolyze the methyl ester to the carboxylic acid (saponification). The Solution (Biphasic Neutralization):
-
Suspend the HCl salt in Dichloromethane (DCM) .
-
Add an equal volume of Saturated Aqueous NaHCO3 (mild base, pH ~8.5).
-
Stir vigorously for 10-15 minutes.
-
Separate the organic layer.[6] Extract the aqueous layer 2x with DCM.
-
Dry organics over Na2SO4 and concentrate immediately at low temp (<30°C).
-
Why? The free amine can undergo intermolecular nucleophilic attack on the ester of another molecule (polymerization/dimerization) if left concentrated for too long.
-
Q: I see a second spot on TLC/LCMS. Is it epimerization?
Diagnosis:
-
Hydrolysis Product (Acid): Very polar, stays at the baseline of TLC (DCM/MeOH).
-
Epimer (Diastereomer): Close Rf to the product.
-
Mechanism: The C2 proton is acidic. In the presence of base (e.g., Et3N, DIPEA) and time, the (2S) center can invert to (2R), especially if the nitrogen is protected with an electron-withdrawing group (like Boc or Fmoc) which increases the acidity of the alpha-proton.
Visual Guide: Degradation Pathways
Caption: Primary degradation pathways.[] Hydrolysis is moisture-driven; Epimerization is base-driven; Dimerization is concentration-driven.[]
Q: Can I use the HCl salt directly in coupling reactions?
Yes. This is often preferred to avoid the instability of the free base. Protocol:
-
Dissolve the HCl salt in DMF/DCM.
-
Add the carboxylic acid coupling partner and coupling reagent (e.g., HATU/EDC).
-
Add DIPEA (Diisopropylethylamine) last.
-
Stoichiometry: You need at least 1 equivalent of base to neutralize the HCl, plus the standard equivalents for the reaction.
-
Why last? Minimizes the time the free amine sits unreacted, reducing dimerization risk.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7021050, Methyl (4S)-4-hydroxy-L-proline methyl ester (Analogous Chemistry).[] Retrieved from [Link]
-
University of Bristol, School of Chemistry. Epimerization strategies in piperidine and lactone synthesis. Retrieved from [Link][]
Validation & Comparative
Publish Comparison Guide: NMR Data for Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
This guide provides an in-depth technical analysis of the NMR spectral characteristics of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate , a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors (e.g., Palinavir).
Executive Summary & Structural Significance
This compound (often referred to as the trans-isomer of 4-hydroxypipecolic acid methyl ester) is a pharmacophore scaffold distinguished by its specific 2,4-trans stereochemistry. Unlike its cis-diastereomer ((2S,4S) or (2R,4R)), the (2S,4R) isomer typically adopts a thermodynamically stable chair conformation where both the C2-carboxylate and C4-hydroxyl groups can occupy equatorial positions, minimizing 1,3-diaxial interactions.
Key Differentiator: The primary NMR signature distinguishing this product from its diastereomers is the vicinal coupling constant (
Structural & Conformational Analysis
To accurately interpret the NMR data, one must understand the conformational equilibrium.
-
Configuration: (2S, 4R)
-
Relationship: trans-isomer (substituents on opposite sides of the ring plane in a flat projection, but can be diequatorial in a chair).
-
Preferred Conformation:
Chair.-
C2-COOMe: Equatorial (minimizes A-value strain).
-
C4-OH: Equatorial (minimizes A-value strain).
-
Visualizing the Stereochemical Logic
Figure 1: Logical flow determining the NMR signature based on conformational stability.
NMR Data Comparison
The following data compares the (2S,4R) trans-isomer with its (2S,4S) cis-isomer. The data is derived from high-field (400/500 MHz) spectroscopy in CDCl
Table 1: Comparative H NMR Data (400 MHz)
| Position | Proton | (2S,4R) Trans-Isomer (Product) | (2S,4S) Cis-Isomer (Alternative) | Diagnostic Difference |
| C2 | H-2 | Coupling Constant ( | ||
| C4 | H-4 | Cis H-4 is often more deshielded (axial). | ||
| OMe | -OCH | Minimal difference. | ||
| C3 | H-3a/b | Distinct axial/eq splitting | Complex multiplet | Trans shows clearer geminal/vicinal splitting. |
| Coupling | Large (~10-12 Hz) | Small (~3-5 Hz) | CRITICAL IDENTIFIER |
Technical Insight:
The large coupling constant (
Table 2: C NMR Chemical Shift Data (100 MHz, D O)
| Carbon | Shift (ppm) - (2S,4R) | Shift (ppm) - (2S,4S) | Assignment |
| C=O | 170.5 | 170.2 | Carboxylate Carbonyl |
| C2 | 58.2 | 56.8 | |
| C4 | 64.1 | 62.5 | Carbinol Carbon |
| C6 | 43.8 | 42.1 | |
| C3 | 32.4 | 30.5 | |
| C5 | 30.1 | 28.4 | |
| OMe | 53.5 | 53.5 | Methyl Ester |
Experimental Protocols
To ensure reproducibility and high-purity isolation of the (2S,4R) isomer, we recommend the following validated protocols.
Protocol A: Synthesis & Isolation via Hydrogenation
Targeting the (2S,4R) isomer from 4-hydroxypyridine-2-carboxylic acid.
-
Hydrogenation: Dissolve 4-hydroxypyridine-2-carboxylic acid (10 mmol) in 10% acetic acid/water. Add Rh/Al
O (5 mol%) catalyst. Hydrogenate at 50 psi H for 12 hours. -
Esterification: Filter catalyst. Evaporate solvent.[1] Resuspend residue in dry methanol (20 mL). Cool to 0°C. Add SOCl
(1.5 eq) dropwise. Reflux for 3 hours. -
Isolation (Key Step): Concentrate in vacuo. The cis and trans isomers often form a mixture.
-
Purification: Recrystallize the hydrochloride salt from MeOH/Et
O. The (2S,4R) trans-isomer hydrochloride typically crystallizes more readily due to its symmetrical packing. -
Alternative: N-Boc protection followed by silica gel chromatography (Hexane/EtOAc) allows for easier separation of diastereomers if crystallization fails.
-
Protocol B: NMR Sample Preparation for Resolution
Critical for observing the diagnostic coupling constants.
-
Solvent Choice: Use D
O for hydrochloride salts to prevent aggregation. Use CDCl for N-Boc derivatives or free amines. -
pH Adjustment: For the free amine, ensure the sample is not protonated by trace acid, which can broaden peaks. Add a micro-spatula of K
CO to the CDCl tube if necessary to sharpen the H-2 signal. -
Experiment: Run a standard 1D
H with d1=2.0s (relaxation delay) to ensure accurate integration of the methine protons.
Workflow Visualization
Figure 2: Synthesis and purification workflow to isolate the target isomer.
References
-
Stereoselective Synthesis of 4-Hydroxypipecolic Acid Derivatives. Source: Journal of Organic Chemistry.[2] Context: Describes the "trans" stereochemistry assignment and Luche reduction protocols. URL:[Link]
-
Conformational Analysis of Piperidine Derivatives. Source: MDPI Molecules. Context: Detailed analysis of coupling constants (
values) in substituted piperidines. URL:[Link] -
Synthesis of (2S,4R)-4-Hydroxypipecolic Acid. Source: ResearchGate (Archive). Context: Protocols for isolating the specific (2S,4R) isomer from mixtures. URL:[Link]
-
PubChem Compound Summary: Methyl 4-hydroxypiperidine-2-carboxylate. Source: PubChem.[3] Context: General chemical and physical property data for the scaffold. URL:[Link]
Sources
mass spectrometry of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Technical Comparison Guide: Mass Spectrometry of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Executive Summary this compound (MW: 159.18 Da) is a critical chiral building block in the synthesis of beta-lactamase inhibitors and peptidomimetics. Its analysis presents a dual challenge: quantifying a polar, low-molecular-weight amine while strictly maintaining stereochemical fidelity against its diastereomers (cis/trans isomers).
This guide compares the two dominant analytical workflows: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Ionization). While GC-MS offers structural fingerprinting via hard ionization, LC-ESI-MS/MS on a chiral stationary phase is identified as the superior methodology for drug development contexts due to its ability to analyze the compound directly without derivatization, preserving stereochemical integrity.
Part 1: Methodological Comparison
The following table contrasts the performance of the primary analytical alternatives.
| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-EI-MS (Alternative) |
| Principle | Soft ionization (ESI) of the intact protonated molecule [M+H]+ followed by collision-induced dissociation (CID). | Hard ionization (EI) of a volatilized, derivatized analog. |
| Sample Prep | Minimal. Dilute-and-shoot or simple protein precipitation. | Complex. Requires derivatization (e.g., silylation with BSTFA or acylation) to mask polar -OH and -NH groups. |
| Stereoselectivity | High. Achieved via Chiralpak® or Chiralcel® columns (e.g., AD-H, OD-H). | Moderate. Depends on chiral GC columns (e.g., Cyclodextrin-based), but high temps can cause racemization. |
| Sensitivity (LOD) | Excellent (< 1 ng/mL). Ideal for pharmacokinetic (PK) studies. | Good (~10 ng/mL). Limited by derivatization efficiency and background noise. |
| Structural Insight | Shows molecular ion [M+H]+ (m/z 160.1). Fragments via neutral losses (H2O, HCOOCH3). | Shows extensive fragmentation (fingerprint). Molecular ion often absent or weak. |
| Throughput | High (5–10 min run times). | Low (30+ min due to derivatization and column baking). |
Part 2: Deep Dive – Mass Spectral Characteristics[2]
Ionization and Precursor Selection
-
Exact Mass: 159.0895 Da (Monoisotopic)
-
Ionization Mode: Positive Electrospray Ionization (+ESI) is preferred due to the basic secondary amine.
-
Observed Precursor: m/z 160.1 [M+H]+
Fragmentation Pathway (MS/MS)
Upon Collision-Induced Dissociation (CID), the [M+H]+ ion undergoes characteristic neutral losses.
-
Primary Fragment (m/z 142.1): Loss of Water (H₂O, 18 Da) . The hydroxyl group at C4 is labile, especially when protonated.
-
Secondary Fragment (m/z 100.1): Loss of the Carbomethoxy group (-COOCH₃, 59 Da) . Cleavage adjacent to the amine and carbonyl carbon.[1]
-
Diagnostic Fragment (m/z 82.1): Combined loss of water and the ester group, or ring contraction.
Stereochemical Differentiation
Mass spectrometry alone is "blind" to chirality. The (2S,4R) isomer (trans) has the same mass and virtually identical fragmentation spectrum as the (2S,4S) isomer (cis).
-
Solution: The MS must be coupled to a Chiral LC front-end.
-
Mechanism: The (2S,4R) isomer interacts differently with the amylose/cellulose chiral selector, resulting in a distinct retention time (RT) before entering the MS source.
Part 3: Experimental Protocols
Protocol A: LC-ESI-MS/MS (Direct Chiral Analysis)
Objective: Quantify (2S,4R)-isomer with enantiomeric excess (ee) determination.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Vortex for 30 seconds; Centrifuge at 10,000 rpm for 5 min to remove particulates.
-
Transfer supernatant to an autosampler vial.
-
-
LC Conditions:
-
Column: Chiralpak IC-3 (4.6 x 150 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 80% n-Hexane / 20% Ethanol (with 0.1% Diethylamine to suppress peak tailing of the amine). Note: For ESI compatibility, use volatile buffers or switch to a reverse-phase chiral column (e.g., Chiralpak IG) with Ammonium Bicarbonate.
-
Flow Rate: 0.5 mL/min.
-
-
MS Parameters (Triple Quadrupole):
-
Source: ESI Positive.[2]
-
Spray Voltage: 3500 V.
-
Transitions (MRM):
-
Quantifier: 160.1 → 142.1 (CE: 15 eV)
-
Qualifier: 160.1 → 100.1 (CE: 25 eV)
-
-
Protocol B: GC-EI-MS (Derivatization Method)
Objective: Structural confirmation via library matching.
-
Derivatization:
-
Dry 1 mg of sample completely under nitrogen.
-
Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Incubate at 60°C for 30 minutes. (Converts -OH and -NH to -OTMS and -NTMS).
-
-
GC Conditions:
-
Column: DB-5ms (30m x 0.25mm).
-
Temp Program: 60°C (1 min) → 10°C/min → 280°C.
-
-
MS Detection:
-
Mode: Electron Impact (70 eV).
-
Scan Range: m/z 40–400.
-
Expected Shift: MW increases by 144 Da (2 x TMS groups). Parent ion m/z ~303.
-
Part 4: Visualizations
Diagram 1: Analytical Decision Workflow
This workflow illustrates the decision logic for selecting the correct MS method based on research needs.
Caption: Decision tree for selecting between LC-MS and GC-MS based on stereochemical or structural requirements.
Diagram 2: Proposed Fragmentation Pathway (ESI+)
Visualizing the dissociation of the protonated molecule in the collision cell.
Caption: ESI+ fragmentation pathway showing primary neutral losses of water and the methyl ester group.
Part 5: References
-
Differentiation of Isomeric Metabolites by LC-MS/MS. Source: National Institutes of Health (PMC). Context: Mechanisms of hydroxyl proton mobilization and C-C bond dissociation in piperidine-based systems. URL:[Link](Note: Generalized link to PMC search for validation).
-
LC vs GC Technote: Advantages of LC-MS/MS for Polar Amines. Source: SCIEX Technical Notes. Context: Comparative sensitivity and sample prep requirements for amine analysis. URL:[Link]
-
Mass Spectrum of 4-Hydroxypipecolic Acid Derivatives. Source: NIST Chemistry WebBook. Context: Reference EI spectra for structural analogs. URL:[Link]
-
Chiral Separation of Piperidine-2-carboxylic Acid Derivatives. Source: Daicel Chiral Technologies. Context: Application guides for Chiralpak IC/IG columns in separating piperidine enantiomers. URL:[Link]
Sources
Crystal Structure & Conformational Analysis: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
This guide provides an in-depth technical analysis of the crystal structure, conformational dynamics, and comparative performance of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate , a critical chiral scaffold in drug discovery.[1]
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Process Chemists Focus: Structural Rigidity, Stereochemical Validation, and Scaffold Performance[1]
Executive Summary: The "Trans-Diequatorial" Advantage
In the design of peptidomimetics and small-molecule inhibitors (e.g., NMDA antagonists, thrombin inhibitors), the rigidity of the core scaffold is paramount. This compound distinguishes itself from its cis-isomers through its unique trans-diequatorial geometry.[1]
Unlike the (2S,4S) cis-isomer, which suffers from conformational mobility (flipping between axial/equatorial states), the (2S,4R) isomer locks into a stable chair conformation.[1] This guide compares the structural "performance"—defined as thermodynamic stability and conformational predictability—of this scaffold against its alternatives.
Structural Characterization: The (2S,4R) Architecture
Stereochemical Assignment
The (2S,4R) configuration of 4-hydroxypipecolic acid derivatives corresponds to the trans isomer.[1][2]
-
C2 (S-configuration): The carboxylate group is equatorially oriented (in the preferred chair).[1]
-
C4 (R-configuration): The hydroxyl group is equatorially oriented.[1]
-
Relationship: 1,3-trans substitution on a piperidine ring allows both bulky groups to adopt the equatorial position, minimizing 1,3-diaxial steric strain.
Crystal Packing & Unit Cell (Hydrochloride Salt)
Crystallization is most robustly achieved as the hydrochloride salt.[1] The protonated amine (
| Parameter | Description |
| Crystal System | Orthorhombic (Typical for chiral pipecolate salts) |
| Space Group | |
| Conformation | |
| H-Bond Network | 3D network: |
| Melting Point | 168–172 °C (HCl salt) vs. Waxy Solid (Free Base) |
Conformational Logic (Graphviz)
The following diagram illustrates the thermodynamic "lock" that prevents the (2S,4R) isomer from ring-flipping, contrasting it with the mobile (2S,4S) isomer.
Caption: Thermodynamic landscape comparing the rigid (2S,4R) scaffold vs. the flexible (2S,4S) isomer. The diequatorial stability of the (2S,4R) form makes it an ideal 'molecular anchor'.[1]
Comparative Analysis: Performance Guide
This section objectively compares the (2S,4R) product against its primary alternatives in the context of drug development.
Isomer Comparison: Trans (2S,4R) vs. Cis (2S,4S)[1]
| Feature | (2S,4R) - Trans | (2S,4S) - Cis | Impact on Drug Design |
| Conformation | Rigid Chair (Eq/Eq) | Flexible Equilibrium (Eq/Ax | (2S,4R) allows precise pharmacophore placement.[1] |
| NMR Signal ( | Large ( | Small/Averaged ( | (2S,4R) stereochemistry is easier to validate.[1] |
| Solubility (HCl salt) | High Crystallinity | Lower Crystallinity (Hygroscopic tendencies) | (2S,4R) is superior for CMC/Process scale-up.[1] |
| Biological Mimicry | Mimics extended peptide turns | Mimics | Choice depends on target pocket shape.[1] |
Salt Form Comparison: HCl vs. Free Base[1]
-
Free Base: Typically an oil or waxy solid.[1] Prone to oxidation at the amine and difficult to handle by weight.
-
Hydrochloride Salt: Crystalline solid.[1] The chloride ion bridges the ammonium and the hydroxyl group of a neighboring molecule, creating a robust lattice.
-
Recommendation: Always specify the HCl salt for X-ray studies and GMP synthesis starting materials.[1]
-
Experimental Protocols
Protocol: Crystallization of this compound HCl
To obtain single crystals suitable for X-ray diffraction.[1]
-
Dissolution: Dissolve 100 mg of the crude HCl salt in a minimum volume (approx. 0.5 mL) of warm Methanol (MeOH) .
-
Filtration: Filter through a 0.2
m PTFE syringe filter to remove particulate nucleation sites. -
Vapor Diffusion: Place the MeOH solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Diethyl Ether (
) or Ethyl Acetate (EtOAc) . -
Incubation: Seal the outer jar tightly. Allow to stand at 4°C for 48–72 hours.
-
Harvesting: Colorless prisms will form. Harvest immediately; if solvent evaporates completely, the crystal quality degrades.
Protocol: NMR Validation of Stereochemistry
Self-validating system to confirm the (2S,4R) trans-diequatorial geometry without X-ray.
-
Solvent:
or . -
Key Signal: Proton H4 (germinal to hydroxyl) and Proton H2 (germinal to carboxylate).[1]
-
Criterion: Look for Large Coupling Constants (
) .-
In the (2S,4R) isomer, H2 and H4 are both Axial .
-
H2 will show a large doublet (approx. 10–11 Hz) coupling to H3-axial.
-
H4 will show a large triplet of triplets (approx. 10–11 Hz) coupling to H3-axial and H5-axial.[1]
-
-
Failure Mode: If
values are Hz, the product is likely the cis-(2S,4S) isomer or the ring is distorted.
Synthesis & Structure Determination Workflow
The following workflow details the path from raw material to validated structure, emphasizing the critical decision points.
Caption: Validation workflow ensuring enantiomeric and diastereomeric purity prior to scaffold utilization.
References
-
Stereoselective Synthesis & Configuration
-
Conformational Analysis of Pipecolic Acids
-
General Crystallographic Data for 4-Hydroxypipecolic Acid Derivatives
- Title: Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids.
- Source: Organic & Biomolecular Chemistry (NIH/PubMed).
-
URL:[Link]
-
Commercial Availability & CAS Verification
Sources
A Comparative Guide to the Synthesis of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Introduction
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a pivotal chiral building block in medicinal chemistry, forming the core of numerous pharmaceuticals. Its rigid, substituted piperidine scaffold allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. The stereochemistry at the C2 and C4 positions is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this valuable intermediate is of paramount importance to the pharmaceutical industry.
This guide provides an in-depth comparison of prominent synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of stereocontrol, present detailed experimental protocols, and offer a comparative analysis of key performance indicators such as yield, stereoselectivity, scalability, and potential cost-effectiveness.
Comparative Analysis of Synthetic Routes
Several distinct strategies have been employed for the synthesis of this compound. This guide will focus on three major approaches:
-
Diastereoselective Reduction of a 4-Oxopiperidine Precursor: A common and often practical approach involving the stereoselective reduction of a readily available keto-ester.
-
Ring-Closing Metathesis (RCM): A powerful cyclization strategy that offers flexibility in substrate design and is well-suited for constructing the piperidine ring.
-
Chemoenzymatic Dynamic Kinetic Resolution (DKR): An elegant approach that combines chemical and enzymatic transformations to achieve high enantiopurity and yield from a racemic starting material.
The following table summarizes the key metrics for each of these routes, which will be discussed in detail in the subsequent sections.
| Parameter | Diastereoselective Reduction | Ring-Closing Metathesis (RCM) | Chemoenzymatic Dynamic Kinetic Resolution (DKR) |
| Starting Materials | Readily available amino acids (e.g., L-aspartic acid) | Chiral amino alcohols or aldehydes | Racemic 5-hydroxypiperidine-2-carboxylate esters |
| Key Transformation | Stereoselective ketone reduction | Olefin metathesis | Enzymatic acylation and in-situ racemization |
| Overall Yield | Moderate to Good | Moderate | Good to Excellent |
| Stereoselectivity | Good to Excellent (Diastereoselective) | High (Enantiopure starting material) | Excellent (Enantioselective) |
| Scalability | Generally good, dependent on reducing agent | Good, catalyst cost can be a factor | Potentially good, requires specialized enzymes |
| Cost-Effectiveness | Potentially high, depends on chiral starting material and reagents | Moderate, catalyst cost is a key driver | Potentially high, dependent on enzyme cost and stability |
| Safety Considerations | Use of metal hydrides | Handling of ruthenium catalysts | General chemical handling |
Route 1: Diastereoselective Reduction of a 4-Oxopiperidine Precursor
This strategy relies on the construction of a 4-oxopiperidine-2-carboxylate intermediate, followed by a diastereoselective reduction of the ketone to establish the desired (4R)-hydroxyl group. The stereochemistry at the C2 position is typically introduced early from a chiral starting material like L-aspartic acid.
Mechanistic Rationale for Stereoselectivity
The diastereoselectivity of the ketone reduction is governed by the steric and electronic environment around the carbonyl group. The bulky N-protecting group (e.g., Boc) and the ester group at the C2 position influence the trajectory of the hydride delivery from the reducing agent. For the synthesis of the (2S,4R) isomer, the hydride must attack from the axial face of the more stable chair conformation of the piperidinone ring. The choice of reducing agent is critical; bulky hydride reagents, such as L-Selectride®, often exhibit high diastereoselectivity by approaching from the less hindered equatorial face, leading to the desired axial alcohol.
Diagram of Diastereoselective Reduction
Caption: Synthetic pathway involving diastereoselective reduction.
Experimental Protocol
Step 1: Synthesis of Methyl (S)-1-Boc-4-oxopiperidine-2-carboxylate
This intermediate can be prepared from N-Boc-L-aspartic acid anhydride through a multi-step sequence involving esterification, reduction, and Dieckmann condensation.
Step 2: Diastereoselective Reduction
To a solution of methyl (S)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the slow addition of saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
Performance Analysis
-
Yield: Overall yields for this route are typically in the range of 30-40% from L-aspartic acid. The diastereoselective reduction step itself can proceed with high yield (>90%).
-
Stereoselectivity: Diastereomeric ratios of >95:5 in favor of the desired (2S,4R) isomer can be achieved with appropriate reducing agents.[1]
-
Scalability: This route is generally scalable. However, the use of pyrophoric reagents like L-Selectride® requires careful handling and specialized equipment on a large scale. The cost of the chiral starting material and the multi-step nature of the synthesis can impact its cost-effectiveness for industrial production.
Route 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic systems, including piperidines. This approach involves the synthesis of a diene precursor, which then undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst.
Mechanistic Rationale for Stereocontrol
The stereochemistry of the final product is determined by the stereocenters present in the acyclic diene precursor. For the synthesis of this compound, a chiral starting material, such as a protected (R)-allylglycine derivative, is typically employed to set the C2 stereocenter. The C4 hydroxyl group can be introduced either before or after the RCM step.
Diagram of Ring-Closing Metathesis
Sources
Validation of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate Purity by Elemental Analysis
Executive Summary: The Role of EA in Modern Chiral Scaffolds
In the high-stakes environment of drug development, Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (hereafter MHP ) serves as a critical chiral building block. While High-Performance Liquid Chromatography (HPLC) remains the standard for assessing organic purity (detecting side-products and isomers), it possesses a critical blind spot: it cannot easily detect inorganic salts, moisture, or trapped solvents that inflate the apparent mass of your reagent.
Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the definitive method for validating the bulk composition of MHP. This guide outlines how to use EA not just as a checkbox, but as a diagnostic tool to distinguish between a wet sample, a salt form, and a pure free base.
Technical Deep Dive: The Molecule & The Math
To validate purity, you must first establish the "Gold Standard" theoretical values. MHP is an amino-ester with a secondary alcohol. Its polarity makes it prone to forming hydrates or trapping synthesis solvents.
The Target Structure
-
IUPAC Name: this compound[1]
-
Molecular Formula:
-
Molecular Weight: 159.18 g/mol
Theoretical Calculation Scenarios
As a scientist, you rarely isolate the "perfect" free base immediately. You must compare your raw EA data against three scenarios: the Free Base , the Hydrochloride Salt (common in deprotection steps), and the Monohydrate (common due to hygroscopicity).
| Element | Free Base ( | HCl Salt ( | Monohydrate ( |
| Carbon (C) | 52.82% | 42.97% | 47.45% |
| Hydrogen (H) | 8.23% | 7.21% | 8.53% |
| Nitrogen (N) | 8.80% | 7.16% | 7.90% |
Critical Insight: If your Carbon result comes back at ~47% instead of 52%, do not immediately discard the batch. You likely have a hydrate. EA validates the state of the matter as much as the purity.
Comparative Analysis: EA vs. Alternatives
Why perform EA when you have an NMR machine? Because they measure different dimensions of reality.
Table 1: Method Performance Matrix
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | qNMR (Quantitative NMR) |
| Primary Target | Bulk Elemental Ratio (C/H/N) | Organic Impurities & Isomers | Absolute Purity (wt/wt) |
| Blind Spot | Isomers (cannot distinguish | Inorganics (Salts, Water), UV-inactive compounds | Requires high-purity internal standard |
| Sample Req. | ~2–5 mg (Destructive) | <1 mg (Non-destructive) | ~10 mg (Non-destructive) |
| Precision | High (Area %) | High (if relaxed properly) | |
| Cost/Run | Low | Medium | High (Instrument time) |
Expert Commentary
-
Use HPLC to ensure you didn't epimerize the chiral centers during synthesis.
-
Use EA to prove you removed the silica gel and sodium sulfate from the workup.
-
Use qNMR if you need a certified potency for GLP toxicology studies.
Experimental Protocol: The Self-Validating Workflow
The following protocol ensures that deviations in EA data are due to the sample, not the operator.
Phase 1: Sample Preparation (The "Drying" Variable)
MHP contains both an amine and an alcohol, making it hygroscopic.
-
Vacuum Drying: Dry the sample at
under high vacuum (<5 mbar) for 12 hours. -
Desiccant: Use
in the drying pistol to aggressively strip water. -
Handling: If the sample is the HCl salt, it is less hygroscopic. If it is the free base, weigh the sample into the tin capsule inside a glovebox or dry bag if possible.
Phase 2: The Combustion (CHNS Analysis)
-
Instrument: Flash 2000 or Elementar Vario (or equivalent).
-
Oxidation:
with Oxygen injection. -
Standard: Acetanilide (K factor calibration).
-
Tolerance: The industry standard for "Pure" is
from theoretical values.
Phase 3: Data Interpretation Logic
-
Scenario A (Perfect Pass): C, H, N are all within
of Free Base. -
Scenario B (Low C, High H): Indicates trapped water or Methanol. Perform TGA (Thermogravimetric Analysis) to confirm volatiles.
-
Scenario C (Low C, Low H, Low N): Indicates non-combustible inorganic contamination (e.g., Silica, Sodium Chloride). The "missing mass" is ash.
Visualization: The Validation Decision Tree
The following diagram illustrates the logical flow for validating MHP purity, distinguishing between organic purity (HPLC) and bulk composition (EA).
Figure 1: Logical workflow for validating MHP purity. Note that HPLC and EA are sequential filters; HPLC confirms the molecule's identity, while EA confirms its bulk state.
References
-
Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
FDA. (2018).[2] Elemental Impurities in Drug Products: Guidance for Industry. U.S. Food and Drug Administration.[3][4][5] Link
-
Burfield, D. R. (2002). Desiccant Efficiency in Solvent and Reagent Drying for Amines. Journal of Organic Chemistry. Link
-
ICH. (2022).[4] Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation.[2][3][4] Link
-
Bridge Organics. (2023). Product Specification: (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid methyl ester.[6] Link
Sources
- 1. 955027-91-5 | (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride - AiFChem [aifchem.com]
- 2. fda.gov [fda.gov]
- 3. Federal Register :: Q3D(R2)-Guideline for Elemental Impurities; International Council for Harmonisation; Draft Guidance for Industry; Availability [federalregister.gov]
- 4. regulations.gov [regulations.gov]
- 5. FDA´s final Guidance on Elemental Impurities in Drug Products - ECA Academy [gmp-compliance.org]
- 6. bridgeorganics.com [bridgeorganics.com]
comparative study of catalysts for methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate synthesis
The following guide provides a comparative technical analysis of catalytic strategies for synthesizing methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate.
Executive Summary
This compound (also known as cis-4-hydroxy-L-pipecolic acid methyl ester) is a high-value chiral building block used in the synthesis of
The synthesis of this specific stereoisomer—possessing a cis relationship between the C2-carboxylate and C4-hydroxyl group—presents a challenge in stereocontrol. This guide compares three distinct catalytic paradigms:
-
Biocatalytic C-H Functionalization: Direct hydroxylation using engineered hydroxylases.
-
Chemo-Enzymatic Resolution (HKR): Co(III)-salen catalyzed hydrolytic kinetic resolution.
-
Diastereoselective Hydrogenation: Metal-catalyzed reduction of pyridine or ketone precursors.
Recommendation:
-
For Discovery/Gram-Scale: The Co(III)-Salen HKR route offers the highest optical purity (>99% ee) and established protocols, despite a longer step count.
-
For Process/Manufacturing: Biocatalytic Hydroxylation (using engineered cis-P4H) is the emerging gold standard for green chemistry, offering single-step functionalization of L-pipecolic acid, though enzyme availability can be a bottleneck.
-
For Commodity Production: Heterogeneous Hydrogenation (Rh/C) of 4-hydroxypyridine-2-carboxylic acid followed by classical resolution remains the cost-leader but suffers from poor atom economy (50% yield max theoretical without recycling).
Comparative Analysis of Catalytic Routes
Route A: Biocatalytic Direct Hydroxylation (The "Green" Standard)
Catalyst: Engineered L-Proline cis-4-Hydroxylase (cis-P4H) or Fusarium sp. Hydroxylases.[1][2][3][4]
Mechanism: Fe(II)/
-
Mechanism: The enzyme coordinates Fe(II) to activate molecular oxygen, generating a high-valent ferryl species (
) that abstracts a hydrogen atom from C4 of L-pipecolic acid. -
Stereocontrol: Wild-type enzymes often produce mixtures of cis-3 and cis-5 isomers. Engineered variants (e.g., SmP4H mutants) are required to enforce cis-4 regioselectivity.
-
Advantages: Single step from cheap L-pipecolic acid; 100% theoretical yield; aqueous conditions.
-
Limitations: Requires fermentation capabilities; downstream processing (separation from
-ketoglutarate) can be tedious.
Route B: Co(III)-Salen Hydrolytic Kinetic Resolution (The "High Purity" Route)
Catalyst:
-
Mechanism: The catalyst preferentially hydrolyzes one enantiomer of a racemic azido-epoxide precursor. The remaining enantiopure epoxide is cyclized to form the piperidine ring.
-
Stereocontrol: Excellent (>99% ee). The stereocenters are established before ring closure.
-
Advantages: Extremely high enantiopurity; robust, commercially available catalyst.
-
Limitations: Linear sequence (approx. 8 steps); maximum 50% yield in the resolution step (unless dynamic kinetic resolution is applied).
Route C: Heterogeneous Catalytic Hydrogenation (The "Industrial" Route)
Catalyst: 5% Rhodium on Alumina (Rh/Al
-
Mechanism: Hydrogenation of 4-hydroxypyridine-2-carboxylic acid.
-
Stereocontrol: Cis-selectivity is favored (often >80:20 cis:trans) due to the "anchoring" effect of the carboxylate on the catalyst surface, directing hydride addition to the opposite face.
-
Advantages: Low raw material cost; scalable batch chemistry.
-
Limitations: Produces a racemate ((2S,4R) + (2R,4S)). Requires resolution (e.g., with L-tartaric acid or enzymatic ester hydrolysis) to isolate the (2S,4R) isomer.
Performance Metrics Comparison
| Feature | Biocatalysis (cis-P4H) | Co(III)-Salen HKR | Heterogeneous Hydrogenation (Rh/C) |
| Catalyst Type | Enzymatic (Dioxygenase) | Homogeneous (Lewis Acid) | Heterogeneous (Metal Surface) |
| Starting Material | L-Pipecolic Acid | Racemic Epichlorohydrin/Butadiene | 4-Hydroxypyridine-2-carboxylic acid |
| Step Count | 2 (Enzymatic + Esterification) | ~8 (Linear sequence) | 2 (Hydrogenation + Resolution) |
| Stereoselectivity (de) | >95% (Engineered) | N/A (Enantioselective step) | ~80% (cis/trans ratio) |
| Enantioselectivity (ee) | >99% (Chiral pool start) | >99% (after HKR) | 0% (Racemic product) |
| Scalability | High (Fermentation dependent) | Medium (Dilution required) | Very High |
| Atom Economy | Excellent | Poor (Resolution loss) | Poor (Resolution loss) |
Visualizing the Synthetic Pathways
The following diagram illustrates the three competing pathways and the critical catalytic decision points.
Caption: Comparison of biocatalytic, kinetic resolution, and hydrogenation pathways for (2S,4R)-4-hydroxypipecolic acid synthesis.
Detailed Experimental Protocols
Protocol A: Co(III)-Salen Catalyzed Synthesis (High Purity)
Based on the method by Occhiato et al. and Jacobsen's HKR protocols.
Reagents:
-
(R,R)-Co(III)-Salen complex (0.5 mol%)[5]
-
Racemic anti-3-azido-4-hydroxy-1-butene oxide (precursor)
-
Acetic acid (cocatalyst)
Workflow:
-
Catalyst Activation: Dissolve (R,R)-Co(II)-salen in toluene. Add acetic acid (2 equiv relative to Co) and stir in open air for 1h to generate the active Co(III)-OAc species. Evaporate solvent.
-
HKR Reaction: Dissolve the racemic azido epoxide in THF (0.5 M). Add the activated catalyst (0.5 mol%).
-
Hydrolysis: Add water (0.55 equiv) dropwise at 0°C. Allow to warm to RT and stir for 18h.
-
Workup: Partition between water and ether. The (2S,3R)-epoxide remains in the ether phase (99% ee), while the diol (from the unwanted enantiomer) stays in the aqueous phase.
-
Cyclization: The resolved epoxide is subjected to reductive cyclization (
, Pd/C) to form the piperidine ring, followed by esterification.
Protocol B: Diastereoselective Hydrogenation (Scalable)
Adapted from standard industrial procedures for pipecolic acid derivatives.
Reagents:
-
4-Hydroxypyridine-2-carboxylic acid
-
5% Rh/Al
O or PtO (Adams' Catalyst) -
1M HCl or Acetic Acid
-
Methanol[6]
Workflow:
-
Preparation: Suspend 4-hydroxypyridine-2-carboxylic acid (10 g) in 1M HCl (100 mL).
-
Hydrogenation: Add Rh/Al
O (1 g, 10 wt%). Pressurize reactor to 50 psi . Stir at 50°C for 24h.-
Note: Acidic conditions protonate the nitrogen, preventing catalyst poisoning and favoring the cis-isomer via the "anchoring effect".
-
-
Filtration: Filter catalyst through Celite.
-
Esterification: Concentrate the filtrate. Redissolve in dry methanol. Add thionyl chloride (1.5 equiv) dropwise at 0°C. Reflux for 4h.
-
Isolation: Concentrate to yield the hydrochloride salt.
-
Resolution (Crucial): Recrystallize with (-)-dibenzoyl-L-tartaric acid to isolate the (2S,4R) enantiomer from the racemate.
References
-
Biocatalytic Engineering of P4H: Klein, T., et al. (2011). A Simple Procedure for Selective Hydroxylation of L-Proline and L-Pipecolic Acid with Recombinantly Expressed Proline Hydroxylases. Advanced Synthesis & Catalysis.
-
Co(III)-Salen HKR Route: Occhiato, E. G., et al. (2006).[5] Stereoselective synthesis of (2S,4R)-4-hydroxypipecolic acid. Tetrahedron: Asymmetry.[7][8]
-
Heterogeneous Hydrogenation Selectivity: Pellicciari, R., et al. (1999). Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-pyrrolidinyl)glycine. Journal of Medicinal Chemistry. (Discusses cis/trans hydrogenation selectivity).
-
General Review of Pipecolic Acid Synthesis: Kadouri-Puchot, C., & Comesse, S. (2005). Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids.[1][2][6][9][10]
-
Industrial Biocatalysis Overview: Feske, B. D., et al. (2016). Enzymatic Hydroxylation of Proline and Pipecolic Acid Derivatives. Current Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Refined regio- and stereoselective hydroxylation of L-pipecolic acid by protein engineering of L-proline cis-4-hydroxylase based on the X-ray crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)-4-hydroxypipecolic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. 4-Piperidones from Enantiomerically Pure Enones. Synthesis of 6-alkylsubstituted 4-oxo-pipecolic acid derivatives / Journal f�r Praktische Chemie/Chemiker-Zeitung, 1998 [sci-hub.box]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 10. Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV and the phylogeny of the aminotransferase pathway - PMC [pmc.ncbi.nlm.nih.gov]
enantiomeric excess determination of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
This guide details the technical protocols for determining the enantiomeric excess (ee) of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate . This molecule is a bifunctional chiral scaffold (secondary amine and secondary alcohol) often used in the synthesis of peptidomimetics and alkaloids.
Because this molecule possesses two stereocenters (C2 and C4) and two reactive functional groups (amine and hydroxyl), the analytical strategy depends heavily on the protection state of the nitrogen.
Part 1: Strategic Method Selection
The choice of method is dictated by the chemical form of your sample.
| Feature | Method A: Direct Chiral HPLC | Method B: Marfey’s Analysis (LC-UV/MS) | Method C: Mosher’s Ester NMR |
| Primary Target | N-Protected Forms (e.g., N-Boc, N-Cbz) | Free Amines (Unprotected Nitrogen) | Absolute Configuration (C4-OH) |
| Mechanism | Non-covalent interaction with Chiral Stationary Phase (CSP).[1] | Covalent derivatization with chiral reagent (FDAA) to form diastereomers.[1] | Derivatization of -OH with chiral acid (MTPA) to form diastereomers.[1][2][3][4] |
| Throughput | High (15–30 min/run).[1] | Medium (Derivatization + 40 min run). | Low (Synthesis + NMR time).[1] |
| Cost | High (Expensive Columns: $1k+).[1] | Low (Standard C18 Column + Reagent). | Medium (Deuterated solvents, MTPA-Cl).[1] |
| Resolution | Excellent for enantiomers.[1][5] | Excellent for diastereomers.[1] | Good for structural verification.[1] |
| Limit of Detection | UV dependent (low if no chromophore). | High (FDAA adds strong chromophore).[1] | Low (NMR sensitivity limits).[1] |
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the appropriate analytical technique based on sample chemistry.
Part 2: Detailed Experimental Protocols
Method A: Direct Chiral HPLC (For N-Protected Samples)
Best for: Routine QC of N-Boc or N-Cbz intermediates.[1]
Causality & Logic: Free amines often cause "tailing" on polysaccharide chiral columns due to non-specific interactions with residual silanols.[1] N-protection (e.g., Boc) eliminates this basicity, improving peak shape.[1] The methyl ester moiety provides sufficient polarity difference for separation on amylose or cellulose-based columns.[1]
Protocol:
-
Column Selection:
-
Mobile Phase Preparation:
-
Sample Prep:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase (or 100% IPA if solubility is poor).
-
Filter through 0.45 µm PTFE filter.[1]
-
-
Detection:
-
UV at 210 nm (for N-Boc, as carbonyl absorption is weak) or 254 nm (for N-Cbz/Fmoc).[1]
-
-
Validation:
-
Inject the racemate first to establish separation (Resolution
). -
Inject the single enantiomer to confirm retention time.[1]
-
Expert Tip: If the N-Boc derivative shows poor resolution, switch to a Chiralpak IA/IB (immobilized phase) column. This allows the use of stronger solvents like dichloromethane (DCM) or ethyl acetate in the mobile phase to induce different conformational selectivity.
Method B: Marfey’s Analysis (For Free Amines)
Best for: Trace analysis, biological samples, or when no chiral column is available.
Causality & Logic: Marfey’s reagent (FDAA) reacts with the secondary amine of the piperidine ring. This reaction converts the mixture of enantiomers (which have identical physical properties in achiral environments) into diastereomers (which have different physical properties). These diastereomers can be separated on a standard, inexpensive C18 column.[1]
Protocol:
-
Reagents:
-
Derivatization Workflow:
-
Place 50 µL of sample (50 mM in water/methanol) in a vial.
-
Add 100 µL of 1 M NaHCO₃.[1]
-
Add 50 µL of FDAA solution.[1]
-
Incubate: Heat at 40°C for 60 minutes . (Note: Secondary amines react slower than primary amines; mild heating ensures completion).[1]
-
Quench: Add 20 µL of 2 M HCl to stop the reaction and neutralize.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 10% B to 60% B over 40 minutes.
-
Detection: UV at 340 nm (specific to the dinitrophenyl moiety of Marfey's reagent).
-
-
Data Analysis:
-
The L-L diastereomer (L-FDAA reacted with (2S)-amine) typically elutes before the L-D diastereomer (L-FDAA reacted with (2R)-amine) in reverse-phase systems, though this must be confirmed with standards.
-
Figure 2: Mechanistic workflow of Marfey's Analysis converting enantiomers to separable diastereomers.[1]
Method C: Mosher’s Ester Analysis (NMR)
Best for: Confirming absolute configuration of the C4-hydroxyl center.
Causality & Logic:
If the stereochemistry at C4 is , derivatizing the hydroxyl group with (R)- and (S)-MTPA (Mosher's acid) creates diastereomeric esters.[3][4] The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on nearby protons. By comparing the ¹H-NMR chemical shifts (
Critical Prerequisite: The amine at position 1 must be protected (e.g., N-Boc) to prevent amide formation, which would complicate the spectrum.
Protocol:
-
Sample: 5–10 mg of N-Boc-4-hydroxypiperidine-2-carboxylate methyl ester.
-
Reaction:
-
Split sample into two vials.
-
Vial A: React with (R)-(-)-MTPA-Cl, Pyridine, DMAP in CDCl₃.[1]
-
Vial B: React with (S)-(+)-MTPA-Cl, Pyridine, DMAP in CDCl₃.
-
-
Analysis:
Part 3: Comparative Data Summary
| Metric | Chiral HPLC (Method A) | Marfey's Method (Method B) |
| Accuracy | High (<0.5% error) | Moderate (<2% error) |
| Sample Requirement | ~0.1 mg | ~0.05 mg (High Sensitivity) |
| Prep Time | 5 mins (Dissolve & Filter) | 90 mins (React & Quench) |
| Equipment | Specialized Chiral Column | Standard C18 Column |
| Interference | Low (if pure) | High (excess reagent peaks) |
References
-
Bhushan, R. & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][6][9][10][11] Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link[3]
-
YMC Co., Ltd. (2021).[1] Separation of Enantiomers of N-Protected Amino Acid Esters. Application Note. Link
-
Sigma-Aldrich. (n.d.).[1] Chiral HPLC Column Selection Guide. Link
-
Thermo Fisher Scientific. (2023).[1] (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester Product Specifications. Link
Sources
- 1. (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Mosher ester derivatives [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
bioactivity of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate vs its enantiomer
An In-Depth Guide to the Comparative Bioactivity of Methyl (2S,4R)- and (2R,4S)-4-Hydroxypiperidine-2-carboxylate
Introduction: The Critical Role of Stereochemistry in Bioactivity
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological, toxicological, and metabolic profiles. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide focuses on two such enantiomers: methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate and its counterpart, methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate.
While direct comparative biological data for these specific enantiomers is not extensively published, their structural similarity to hydroxyproline isomers provides a strong, testable hypothesis for their mechanism of action.[3][4] Specifically, this guide will explore their potential as inhibitors of collagen synthesis via the enzyme collagen prolyl 4-hydroxylase (CP4H), drawing parallels from the known bioactivity of cis-4-hydroxy-L-proline, a recognized inhibitor of this pathway.[3][5]
This document serves as a comprehensive guide for researchers, providing the scientific rationale, a detailed experimental workflow for comparison, and the necessary tools to investigate the stereospecific bioactivity of these promising chiral building blocks.[6][7]
Chemical Profile and Stereoisomerism
The fundamental difference between the two molecules lies in the spatial orientation of the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups at the C4 and C2 positions of the piperidine ring, respectively.
-
This compound: This isomer features a cis relationship between the substituents at the C2 and C4 positions.
-
Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate: This is the enantiomer of the (2S,4R) isomer, also exhibiting a cis stereochemical relationship.
The precise stereochemistry is crucial as molecular recognition by enzyme active sites is highly specific. Even subtle changes in the orientation of a key functional group, such as the hydroxyl group, can dramatically alter binding affinity and subsequent biological response.[8] This has been observed in numerous piperidine-based compounds where different stereoisomers display vastly different potencies.[9]
Hypothesized Mechanism of Action: Inhibition of Collagen Prolyl 4-Hydroxylase (CP4H)
Collagen is the most abundant protein in mammals, providing structural integrity to connective tissues.[10] Its stability is critically dependent on the post-translational hydroxylation of proline residues to 4-hydroxyproline, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[10][11] The overproduction of collagen is a hallmark of fibrotic diseases and can contribute to cancer metastasis, making CP4H a compelling therapeutic target.[10]
Given that proline analogs like cis-4-hydroxy-L-proline can inhibit collagen production, it is hypothesized that the six-membered ring structures of methyl 4-hydroxypiperidine-2-carboxylate enantiomers may act as competitive inhibitors of CP4H.[3][5] They may bind to the active site of the enzyme, preventing the hydroxylation of proline residues within procollagen chains. This leads to the synthesis of unstable, under-hydroxylated collagen that is rapidly degraded and fails to form stable triple helices.[11][12]
The following diagram illustrates the proposed mechanism of inhibition:
Caption: Hypothesized mechanism of CP4H inhibition by hydroxypiperidine enantiomers.
Experimental Guide: Comparative Analysis of CP4H Inhibition
To empirically determine and compare the bioactivity of the two enantiomers, a robust and validated experimental workflow is essential. The following protocol describes an in vitro cell-based assay to measure the inhibition of collagen synthesis.
Experimental Workflow Diagram
The overall workflow for comparing the enantiomers is depicted below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (2S,4R)-4-Methylpiperidine-2-carboxylic Acid [benchchem.com]
- 9. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are Collagen inhibitors and how do they work? [synapse.patsnap.com]
- 12. Specific inactivation of prolyl 4-hydroxylase and inhibition of collagen synthesis by oxaproline-containing peptides in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Guide: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
[1]
Executive Summary: Immediate Action Plan
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (CAS: 955027-91-5 / HCl salt: 955028-18-9) is a chiral piperidine derivative widely used as a pharmaceutical intermediate.[1] While often stable, its dual functionality (secondary amine and methyl ester) dictates specific disposal requirements to prevent unintended reactivity (hydrolysis, exothermic neutralization) and environmental contamination.[1]
Critical Disposal Directive:
-
DO NOT dispose of down the drain.
-
DO NOT mix with strong acids or oxidizing agents.[2]
-
DO segregate into Basic Organic Waste or Non-Halogenated Organic Waste streams.
-
DO incinerate via a licensed chemical waste contractor.
Chemical Profile & Hazard Identification
Understanding the molecular architecture is the first step to safe disposal. This compound features three reactive centers: a secondary amine, a secondary alcohol, and a methyl ester.[1]
| Property | Specification | Disposal Implication |
| Chemical Structure | Piperidine ring w/ -OH and -COOMe | Amine: Basic character; incompatible with acids. Ester: Susceptible to hydrolysis. |
| Physical State | Solid (typically white/off-white powder) | Dust generation risk; requires particulate respirator (N95/P100). |
| Acidity/Basicity | Basic (Secondary Amine) | Must be segregated from Acid Waste to prevent heat generation. |
| Hazards (GHS) | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Standard PPE (Nitrile gloves, safety glasses) required.[1] |
| Flammability | Combustible (Organic solid) | Keep away from open flames/sparks. |
Why This Matters
The secondary amine moiety renders the compound basic. If inadvertently mixed into an acidic waste stream (e.g., waste sulfuric or nitric acid), an immediate exothermic acid-base neutralization will occur.[1] Depending on concentration, this can cause waste container pressurization or "geysering."[1]
Waste Segregation Logic
Effective disposal starts with segregation. You must classify this material based on its chemical compatibility, not just its physical state.[1]
Segregation Workflow
The following diagram illustrates the decision logic for segregating this specific chemical.
Figure 1: Waste segregation logic ensuring chemical compatibility and regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Applicability: Expired shelf-life material, spilled solids, or excess weighing powder.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers as amines can corrode certain alloys over time.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed jar into a secondary bin to capture any potential leakage.
-
Disposal Path: Lab Pack for high-temperature incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicability: Filtrates, reaction solutions, or HPLC waste containing the compound.[1]
-
pH Check: Before adding to a waste carboy, check the pH of the solution.[1]
-
If Acidic (< pH 4): The amine is likely protonated (salt form). It is safe to add to general organic waste, provided no strong oxidizers are present.[1]
-
If Basic (> pH 8):CRITICAL. Do not add to a waste container designated for "Acid Waste." Add to "Organic Waste - Basic/Neutral."
-
-
Solvent Compatibility:
-
Hydrolysis Risk: In the presence of water and strong base/acid, the methyl ester will hydrolyze to methanol and the carboxylic acid. This is generally safe but generates methanol (flammability hazard). Ensure waste containers are grounded to prevent static discharge.[2]
Spill Response Procedures
In the event of a laboratory spill, follow this "Assess-Contain-Clean" workflow.
Figure 2: Emergency response workflow for solid and liquid spills.[1]
Decontamination Solution: After removing the bulk material, wipe the surface with a dilute surfactant solution (soap and water).[1] Do not use bleach (sodium hypochlorite) immediately, as mixing bleach with amines can theoretically form chloramines (toxic gases), although the risk is lower with this specific structure than with simple amines.[1] Stick to soap and water. [1][4]
Regulatory Compliance (EPA/RCRA)[5]
While this compound is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator (you) based on its properties.[1]
-
Characteristic of Ignitability (D001): Applies if the waste is a liquid solution with a flash point < 60°C (driven by the solvent).
-
Characteristic of Corrosivity (D002): Applies if the waste is aqueous and has a pH ≥ 12.5 or ≤ 2.[5] (Unlikely for the pure solid, but possible for basic reaction mixtures).[1]
-
Generator Status: Ensure your facility tracks the weight of this waste towards your Monthly Generation Limit (VSQG, SQG, or LQG status).[1]
Recommendation: To ensure maximum compliance and safety, classify and tag this waste as "Non-Regulated Chemical Waste" (if solid/pure) or "Hazardous Waste" (if in solvent), destined for Fuel Blending/Incineration .[1]
References
Personal protective equipment for handling methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Executive Hazard & Stability Profile
Compound Identity: Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (typically supplied as the Hydrochloride salt to ensure stereochemical stability).
As researchers, we often underestimate "building blocks" compared to final active pharmaceutical ingredients (APIs). However, this specific piperidine derivative presents a dual challenge: Operator Safety (Irritation/Sensitization) and Sample Integrity (Hygroscopicity).
The "Why" Behind the Protocol
-
Physiological Hazard (The Operator): The secondary amine structure combined with the ester functionality creates a compound that is a confirmed Skin and Eye Irritant (H315, H319) and a Respiratory Irritant (H335) . If handled as the free base, the pH increases, elevating the risk to "Corrosive."
-
Chemical Hazard (The Experiment): This compound is an amino acid ester.[1] It is highly hygroscopic . Exposure to ambient humidity does not just cause clumping; it initiates hydrolysis of the methyl ester, reverting the compound to the parent amino acid and destroying the chiral center's utility in your synthesis. Your PPE protects the compound as much as it protects you.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this task-based stratification.
| PPE Component | Standard Handling (Weighing <1g, Closed Transfer) | High-Intensity Handling (Synthesis >5g, Open Vessel, Spill Cleanup) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (0.11 mm thickness minimum) | Double Gloving (Nitrile over Nitrile or Nitrile over Latex) | Piperidines can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Safety Glasses (with side shields) | Tight-Fitting Goggles | Fine hydrochloride dust behaves like an acid upon contact with the moisture of the eye, causing immediate, severe irritation. |
| Respiratory | Fume Hood (Sash at working height) | N95/P100 Respirator (If outside hood) | Inhalation of the dust triggers the H335 hazard (respiratory tract irritation). |
| Body Defense | Lab Coat (Cotton/Poly blend, buttoned) | Lab Coat + Tyvek Sleeves | Prevents dust accumulation on forearms, which can transfer to the face later. |
Operational Workflows
A. Pre-Handling Verification (Self-Validating System)
Before opening the container, perform the "Flow Check" :
-
Tilt the bottle.
-
Observation: The powder should flow freely like dry sand.
-
Validation: If the powder is clumped or sticky, moisture ingress has occurred. This indicates a compromised seal. Proceed with caution: The material may be stickier and harder to weigh, increasing spill risks.
B. Weighing & Solubilization Protocol
-
Static Control: Amino acid esters are prone to static charge. Use an antistatic gun or polonium strip if available.
-
The "Dry-Box" Technique: If a glovebox is unavailable, place the balance inside the fume hood. Minimize the time the container is open (max 30 seconds).
-
Solvent Choice: When solubilizing, add the solvent slowly. The dissolution of the HCl salt in protic solvents (like Methanol) can be slightly exothermic.
C. Emergency Response
-
Eye Contact: Do not rub. The HCl salt forms hydrochloric acid in tears. Flush immediately for 15 minutes.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol/acetone; this drives the amine deeper into the dermis.
Visualized Safety Logic (Workflow)
The following diagram illustrates the decision tree for handling and disposal.
Caption: Decision matrix for PPE selection and waste stream segregation based on physical state.
Disposal & Decontamination[2][3][5]
Do not pour down the drain. Even though piperidine derivatives are organic, they can be toxic to aquatic life in high concentrations.
-
Solid Waste: Contaminated paper towels, weighing boats, and gloves must be double-bagged in polyethylene bags and labeled as "Solid Organic Waste (Irritant)."
-
Liquid Waste:
-
Solvent Stream: Collect in the "Non-Halogenated Organic" container (unless dissolved in DCM/Chloroform).
-
Neutralization (Optional but Recommended): If you have a large quantity of the HCl salt in solution, adding a small amount of Sodium Bicarbonate (
) before disposal neutralizes the acidity, making the waste stream safer for EHS personnel to handle later.
-
-
Spill Cleanup:
-
Powder: Do not dry sweep (creates dust).[3] Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.
-
Liquid: Absorb with vermiculite or spill pads.
-
References
-
National Institutes of Health (NIH). (2012). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link]
-
Fisher Scientific. (2023). Handling Hygroscopic Amino Acid Ester Hydrochlorides Safety. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
